2,4-Dichlorobenzyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-1-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-1-2-6(9)3-7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSVDHPYXFLLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045005 | |
| Record name | 2,4-Dichloro-1-(chloromethyl)benzene | |
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Molecular Weight |
195.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94-99-5 | |
| Record name | 2,4-Dichlorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dichlorobenzyl chloride | |
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| Record name | 2,4-Dichlorobenzyl chloride | |
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| Record name | Benzene, 2,4-dichloro-1-(chloromethyl)- | |
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| Record name | 2,4-Dichloro-1-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
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| Record name | α,2,4-trichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2,4-DICHLOROBENZYL CHLORIDE | |
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Synthetic Methodologies and Process Development for 2,4 Dichlorobenzyl Chloride
Established Synthetic Routes to 2,4-Dichlorobenzyl Chloride
Traditional methods for synthesizing this compound rely on foundational organic reactions, including free-radical chlorination and nucleophilic substitution.
A prominent industrial method for producing this compound is the side-chain photochlorination of 2,4-Dichlorotoluene (B165549). This process involves a free-radical chain reaction, typically initiated by UV light. To enhance the reaction's efficiency and selectivity, radical initiators and catalysts are employed.
The use of Azodiisobutyronitrile (AIBN) as a radical initiator is a key aspect of this synthesis. AIBN decomposes upon heating to generate nitrogen gas and two 2-cyanoprop-2-yl radicals, which then initiate the chlorination chain reaction. This method offers advantages over other initiators like benzoyl peroxide due to a lower risk of explosion.
Table 1: Reaction Conditions for Photochlorination of 2,4-Dichlorotoluene
| Embodiment | Starting Material (2,4-Dichlorotoluene) | Catalyst (AIBN) | Catalyst (Triethanolamine) | Temperature | Reaction Time |
|---|---|---|---|---|---|
| 1 | 16.1 g | 0.016 g | 0.012 g | 125°C | 3.5 hours |
| 2 | 16.1 g | 0.013 g | 0.0125 g | 120°C | 4 hours |
| 3 | 16.1 g | 0.019 g | 0.010 g | 130°C | 3 hours |
The side-chain chlorination of 2,4-Dichlorotoluene can be extended to produce 2,4-Dichlorotrichlorotoluene (also known as 2,4-Dichlorobenzotrichloride). Subsequent hydrolysis of this compound is a recognized route for synthesizing related derivatives. Specifically, the hydrolysis of a benzotrichloride (B165768) derivative yields the corresponding benzoyl chloride.
In this process, crude 2,4-Dichlorotrichlorotoluene is reacted with water. The reaction temperature is typically maintained between 110-120°C. To facilitate the reaction, a catalyst such as ferric trichloride (B1173362) may be used. The controlled, dropwise addition of water is crucial to prevent over-hydrolysis to the carboxylic acid. The resulting product of this specific hydrolysis is 2,4-Dichlorobenzoyl chloride, which is then purified by reduced pressure rectification.
This compound can be effectively synthesized from 2,4-Dichlorobenzyl alcohol through a nucleophilic substitution reaction using a suitable halogenating agent. Phosphorus trichloride (PCl₃) is a commonly used reagent for this conversion.
The reaction involves treating 2,4-Dichlorobenzyl alcohol with phosphorus trichloride, often in a solvent system such as dichloromethane (B109758) and a catalytic amount of N,N-dimethylformamide (DMF). The mixture is heated to reflux for several hours until the starting alcohol is consumed, which can be monitored by techniques like thin-layer chromatography (TLC). This method provides a high yield of the desired product after purification by distillation.
Table 2: Synthesis of this compound from 2,4-Dichlorobenzyl Alcohol
| Reactant | Halogenating Agent | Solvents | Conditions | Yield |
|---|---|---|---|---|
| 2,4-Dichlorobenzyl alcohol (0.1 mol) | Phosphorus trichloride (0.034 mol) | Dichloromethane, DMF | Reflux (60-80°C), 2-3h | 92% |
Acyl chlorination is a standard method for converting carboxylic acids into more reactive acyl chlorides. The acyl chlorination of 2,4-Dichlorobenzoic acid produces 2,4-Dichlorobenzoyl chloride, a key intermediate for various chemical syntheses.
Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. When using thionyl chloride, the reaction is typically performed by heating a mixture of the carboxylic acid and the reagent, often with a catalytic amount of DMF. The by-products of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies product isolation. Alternatively, oxalyl chloride can be used in a solvent like dichloromethane, also with a DMF catalyst, for a milder conversion. The resulting 2,4-Dichlorobenzoyl chloride is then purified, commonly through reduced pressure distillation.
Advanced Synthetic Strategies and Innovations for this compound
Modern synthetic chemistry focuses on developing more efficient, selective, and environmentally benign processes. Innovations in the synthesis of this compound are centered on the application of novel catalytic systems.
Catalysis is integral to improving the synthesis of chlorinated aromatic compounds. As seen in established routes, catalysts like AIBN and triethanolamine (B1662121) are used to control radical photochlorination, while ferric trichloride can catalyze hydrolysis reactions.
More advanced strategies aim to replace harsh reagents and conditions. A notable innovation is the development of metal-free, visible-light-mediated processes. For instance, the α-chlorination of substituted toluenes to form benzyl (B1604629) chlorides can be achieved using visible light and N,N-dichloroacetamide as the chlorinating agent. This approach avoids the use of metal catalysts, radical initiators like AIBN, or other additives. The reaction is initiated by the homolytic cleavage of the N-Cl bond in N,N-dichloroacetamide under light irradiation, generating a chlorine radical that propagates the reaction. Such methods represent a more controlled and potentially scalable alternative to traditional industrial chlorination, which often produces undesirable poly-chlorinated by-products.
Green Chemistry Principles in this compound Production
Green chemistry involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.comepa.govuniroma1.it The application of these principles to the synthesis of this compound is evident in several areas of process development.
Catalysis: Modern synthetic routes favor the use of catalytic reagents over stoichiometric ones to minimize waste. yale.eduepa.gov For instance, the synthesis from 2,4-dichlorobenzotrichloride can be effectively catalyzed by Lewis acids such as iron trichloride or aluminum chloride. google.com Similarly, the photochlorination of 2,4-dichlorotoluene utilizes catalytic amounts of initiators like azodiisobutyronitrile. patsnap.com These catalytic processes are more efficient and generate less waste compared to methods requiring large quantities of reagents. epa.gov
Waste Prevention: A primary goal of green chemistry is to prevent waste generation rather than treating it after it has been created. yale.edusigmaaldrich.comepa.gov One patented method for producing this compound achieves this by increasing the conversion rate of 2,4-dichlorotoluene, which in turn simplifies purification procedures and reduces the formation of the by-product 2,4-dichlorobenzylidene dichloride. patsnap.com Another synthetic approach, which reacts 2,4-dichlorobenzotrichloride with a carboxylic acid, is noted as a cleaner production method because it avoids the generation of sulfurous gas, a problematic by-product of older routes. google.com Furthermore, processes are designed to recover by-products like hydrogen chloride gas, which can be absorbed and utilized, preventing its release. patsnap.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edusigmaaldrich.com Processes that achieve high yields, such as a reported 98.8% yield using an aluminum chloride catalyst, demonstrate high atom economy by ensuring that the vast majority of reactant atoms are converted into the desired product. google.com
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Achieving high yield and selectivity is critical for the economic and environmental performance of this compound production. This is accomplished through the careful optimization of various reaction parameters, including starting materials, catalysts, temperature, and reaction time.
One prominent synthetic route involves the photochlorination of 2,4-dichlorotoluene. In this process, the reaction temperature is controlled between 80-130°C for 3-4 hours. patsnap.com The use of a dual catalyst system, comprising azodiisobutyronitrile and triethanolamine, is reported to significantly increase the conversion rate of the starting material. patsnap.com
Another method starts from 2,4-dichlorobenzotrichloride and reacts it with a carboxylic acid. The choice of catalyst and reaction conditions in this route has a substantial impact on the final yield. For example, using iron trichloride as a catalyst at 120-130°C results in a yield of 90.3%. google.com In contrast, employing aluminum chloride as the catalyst under slightly different conditions can boost the yield to as high as 98.5-98.8%. google.com A third laboratory-scale method, the chlorination of 2,4-dichlorobenzyl alcohol using phosphorus trichloride, is conducted at a lower reflux temperature of 60-80°C for 2-3 hours, yielding the product at 92%. chemicalbook.comchemicalbook.com
The following table summarizes optimized conditions from various synthetic methods for this compound.
| Starting Material | Reagents/Catalysts | Temperature (°C) | Time (hours) | Reported Yield (%) |
| 2,4-Dichlorotoluene | Chlorine, Azodiisobutyronitrile, Triethanolamine | 80 - 130 | 3 - 4 | High Conversion |
| 2,4-Dichlorobenzotrichloride | Propionic Acid, Iron Trichloride | 120 - 130 | ~2 | 90.3 |
| 2,4-Dichlorobenzotrichloride | Butyric Acid, Aluminum Chloride | 140 | ~3.5 | 98.5 |
| 2,4-Dichlorobenzyl alcohol | Phosphorus Trichloride, DMF | 60 - 80 | 2 - 3 | 92 |
Data compiled from multiple sources. google.compatsnap.comchemicalbook.comchemicalbook.com
Industrial Process Scale-Up and Engineering Considerations for this compound Production
Translating a laboratory synthesis to large-scale industrial production requires significant engineering considerations, from reactor design and kinetic analysis to purification and waste management.
Reactor Design and Kinetic Studies for Large-Scale Synthesis
The choice of reactor is fundamental to the efficiency and safety of a chemical process. For the production of this compound and related compounds, both batch reactors and continuous systems, such as Continuous-Stirred Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs), can be considered. nih.govmdpi.com
For chlorination reactions, which can be highly exothermic and involve corrosive materials like HCl, reactor design must prioritize material integrity and heat management. Bench-scale reactors for benzyl chloride production have been constructed from SS-316 stainless steel with an internal corrosion-resistant PTFE lining. ije.ir Industrial reactors would require similar robust materials.
Kinetic studies are essential for optimizing reactor design and operation. These studies analyze the reaction rate as a function of reactant concentrations, temperature, and pressure. ije.ir For gas-liquid reactions like the chlorination of toluene, understanding the kinetics helps determine the optimal residence time, stirrer speed for effective phase mixing, and operating temperature to maximize product formation while minimizing side reactions. ije.irresearchgate.net Eliminating substances that can interfere with the reaction mechanism, such as oxygen or water, is also a critical consideration in reactor operation to ensure high side-chain chlorination efficiency. ije.ir
Purification Techniques for this compound and Related Intermediates
The primary method for purifying crude this compound on an industrial scale is vacuum distillation or rectification. google.compatsnap.comgoogle.com This technique is highly effective for separating the desired product from unreacted starting materials, catalysts, and by-products which typically have different boiling points.
Management and Minimization of By-product Formation
Effective management of by-products is crucial for maximizing yield and ensuring product purity. In the synthesis of this compound via the chlorination of 2,4-dichlorotoluene, a potential by-product is 2,4-dichlorobenzylidene dichloride, which arises from the further chlorination of the product. patsnap.com The formation of this and other polychlorinated by-products is minimized through precise control of reaction conditions. This includes optimizing the chlorine feed rate, maintaining a specific temperature range, and utilizing selective catalysts that favor the desired monochlorination of the side chain. patsnap.com
In other synthetic routes, the choice of reagents is a key strategy for by-product avoidance. The reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid was developed as an alternative to older methods that used reagents like thionyl chloride, thereby preventing the formation of sulfurous gas by-products which are difficult to manage and environmentally harmful. google.com By carefully selecting the synthetic pathway and optimizing reaction selectivity, manufacturers can significantly reduce the generation of unwanted substances, leading to a cleaner process and a higher quality final product.
Reaction Mechanisms and Chemical Transformations Involving 2,4 Dichlorobenzyl Chloride
Fundamental Reactivity of the 2,4-Dichlorobenzyl Moiety
The chemical behavior of 2,4-dichlorobenzyl chloride is primarily dictated by the interplay between the reactive chloromethyl group and the substituted aromatic ring. The benzylic carbon is susceptible to nucleophilic attack, while the dichlorinated benzene (B151609) ring can potentially undergo electrophilic or radical reactions.
Nucleophilic Substitution Reactions (e.g., Cyanidation, Hydrolysis)
The presence of the chlorine atom on the benzylic carbon makes this compound an excellent substrate for nucleophilic substitution reactions. phasetransfer.com These reactions proceed via the displacement of the chloride ion by a nucleophile. The mechanism can be either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), with the pathway influenced by the reaction conditions and the nucleophile's strength. Benzylic systems can stabilize a carbocation intermediate through resonance, making the SN1 pathway viable. asccollegekolhar.in
Cyanidation: A key transformation is the reaction with cyanide salts, such as sodium or potassium cyanide, to produce 2,4-dichlorobenzyl cyanide. researchgate.net This reaction is a crucial step in the synthesis of various downstream products, including pharmaceuticals and agrochemicals. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride. alfachemic.comchemguide.co.uk
Hydrolysis: this compound can undergo hydrolysis, where water or hydroxide (B78521) ions act as the nucleophile. savemyexams.com This reaction typically yields 2,4-dichlorobenzyl alcohol. The reaction with water is generally slow, but it is significantly accelerated in the presence of a base (like sodium hydroxide), where the more potent hydroxide nucleophile is involved. savemyexams.com The ease of hydrolysis for benzyl (B1604629) chlorides is generally greater than for simple alkyl chlorides due to the stabilization of the transition state or carbocation intermediate. savemyexams.com
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Cyanide (CN⁻) | 2,4-Dichlorobenzyl cyanide | Cyanidation |
| Hydroxide (OH⁻) / Water (H₂O) | 2,4-Dichlorobenzyl alcohol | Hydrolysis |
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (EAS) involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The benzene ring in this compound is "deactivated" towards EAS due to the electron-withdrawing inductive effects of the two chlorine atoms and, to a lesser extent, the chloromethyl group. However, the lone pairs on the chlorine atoms can donate electron density through resonance, making them ortho, para-directing. libretexts.org
The directing effects on the ring are as follows:
C1-Chloromethyl group: Weakly deactivating and ortho, para-directing.
C2-Chloro group: Deactivating and ortho, para-directing.
C4-Chloro group: Deactivating and ortho, para-directing.
Considering the existing substitution pattern, the potential sites for a new electrophile (E⁺) are positions 3, 5, and 6.
Position 6: Ortho to the C1-chloromethyl group and ortho to the C2-chloro group.
Position 3: Ortho to the C2-chloro group and ortho to the C4-chloro group.
Position 5: Ortho to the C4-chloro group and meta to both the C1 and C2 substituents.
The combination of these directing effects and steric hindrance suggests that substitution is most likely to occur at the less sterically hindered positions, though the deactivated nature of the ring means that harsh reaction conditions would be required. minia.edu.eg
Radical Reaction Pathways
Radical reactions typically involve species with unpaired electrons and proceed through a chain reaction mechanism consisting of initiation, propagation, and termination steps. libretexts.org A significant radical reaction pathway related to this compound is its own synthesis from 2,4-dichlorotoluene (B165549). patsnap.com
This transformation is a free-radical halogenation, where chlorine is introduced to the methyl group (side-chain) rather than the aromatic ring. The reaction is initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN), which causes the homolytic cleavage of molecular chlorine (Cl₂) into two chlorine radicals (Cl•). libretexts.org
The propagation steps involve:
A chlorine radical abstracts a hydrogen atom from the methyl group of 2,4-dichlorotoluene, forming a stable benzylic radical and HCl.
The resulting 2,4-dichlorobenzyl radical reacts with another molecule of Cl₂, yielding this compound and a new chlorine radical, which continues the chain. libretexts.orgpatsnap.com
This process highlights the susceptibility of the benzylic position to radical attack due to the resonance stabilization of the intermediate benzyl radical.
Catalytic Transformations Utilizing this compound
Catalysis provides efficient and selective pathways for transforming this compound into more complex and valuable molecules.
Palladium-Catalyzed Carbonylation to 2,4-Dichlorophenylacetic Acid Derivatives
Palladium-catalyzed carbonylation is a powerful method for converting organic halides into carboxylic acid derivatives by introducing a carbonyl group (CO). organic-chemistry.org For this compound, this reaction can be used to synthesize 2,4-dichlorophenylacetic acid or its esters, which are important chemical intermediates.
The general catalytic cycle for the carbonylation of benzyl chlorides typically involves:
Oxidative Addition: A low-valent palladium catalyst (e.g., Pd(0)) reacts with this compound, breaking the C-Cl bond and forming a Pd(II) intermediate.
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond.
Reductive Elimination: The resulting acyl-palladium complex reacts with a nucleophile (such as water or an alcohol) to release the final product (a carboxylic acid or ester) and regenerate the Pd(0) catalyst. researchgate.net
This method represents an efficient route to phenylacetic acid derivatives, often proceeding under milder conditions than traditional methods. organic-chemistry.org
| Component | Role | Example |
|---|---|---|
| Substrate | Carbon source | This compound |
| Catalyst | Facilitates reaction cycle | Pd(OAc)₂ with a phosphine (B1218219) ligand |
| Carbonyl Source | Introduces C=O group | Carbon Monoxide (CO) gas |
| Nucleophile | Determines final product | Water (H₂O) for acid, Alcohol (ROH) for ester |
| Product | Result of transformation | 2,4-Dichlorophenylacetic acid or its ester |
Phase Transfer Catalysis in Benzyl Chloride Transformations
Many important nucleophilic substitution reactions involve reactants that are insoluble in the same solvent, such as an aqueous solution of a salt (e.g., NaCN) and an organic solution of the substrate (e.g., this compound). Phase-transfer catalysis (PTC) is a technique used to overcome this heterogeneity. crdeepjournal.org
Benzyl chlorides are considered ideal substrates for reactions under PTC conditions. phasetransfer.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (like tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the transfer of the nucleophile from the aqueous phase to the organic phase. alfachemic.com
The mechanism proceeds as follows:
The catalyst cation (Q⁺) pairs with the nucleophile anion (Nu⁻) in the aqueous phase, forming an ion pair [Q⁺Nu⁻].
This ion pair is sufficiently lipophilic to migrate across the phase boundary into the organic phase.
In the organic phase, the "naked" nucleophile is highly reactive and readily attacks the this compound, leading to the substitution product and releasing the chloride ion.
The catalyst cation then transports the chloride ion back to the aqueous phase, completing the catalytic cycle.
PTC offers numerous advantages, including the use of inexpensive inorganic nucleophiles, mild reaction conditions, and simplified workup procedures, making it a valuable tool in the industrial synthesis of benzyl chloride derivatives. phasetransfer.comcrdeepjournal.org
Transition Metal-Mediated Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium, nickel, or copper complexes, typically involve the reaction of an organometallic reagent with an organic halide. Both this compound and its derivative, 2,4-dichlorobenzoyl chloride, can serve as electrophilic partners in such reactions, although their reactivity profiles differ.
Reactivity of this compound: As a benzylic chloride, the primary site of reactivity is the C(sp³)–Cl bond. Cross-coupling reactions involving such alkyl electrophiles can be challenging compared to their aryl or vinyl counterparts due to slower rates of oxidative addition to the metal catalyst (e.g., Pd(0)). The oxidative addition step for benzylic halides can proceed with inversion of stereochemistry. Nickel-catalyzed cross-coupling reactions have shown effectiveness for C(sp³)–electrophiles. For instance, dual nickel/photoredox catalysis has enabled the cross-electrophile coupling of unactivated alkyl chlorides with aryl chlorides, providing a modern approach for forming C(sp²)–C(sp³) bonds from abundant starting materials nih.gov.
Reactivity of 2,4-Dichlorobenzoyl Chloride: As an aroyl chloride, the reactivity is centered on the C(sp²)–C(O)Cl group. These compounds are effective electrophiles in various palladium-catalyzed couplings.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide. While aryl chlorides can be reluctant substrates requiring bulky, electron-rich phosphine ligands for efficient reaction, the activation of the acyl chloride group makes it a viable partner. The general mechanism involves oxidative addition of the aroyl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species (activated by a base) and subsequent reductive elimination to form a ketone harvard.edulibretexts.orgorganic-chemistry.org.
Sonogashira Coupling: This reaction forms a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper wikipedia.orglibretexts.orgyoutube.com. Aroyl chlorides can participate in this reaction to yield ynones. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex generated from the oxidative addition of the aroyl chloride.
Stille Coupling: This involves the reaction with an organostannane reagent. The palladium-catalyzed coupling of aroyl chlorides with stannyl (B1234572) glycals has been investigated, showing that the reaction can lead to either aroylated products or decarbonylated aryl products depending on the catalyst and reaction conditions nih.gov.
The table below summarizes key transition metal-mediated cross-coupling reactions applicable to these substrates.
| Reaction Name | Electrophile | Nucleophile | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | Aroyl Chloride | Organoboronic Acid | Pd(0) complex, Base | Ketone |
| Sonogashira | Aroyl Chloride | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Ynone |
| Negishi | Alkyl/Aroyl Chloride | Organozinc Reagent | Pd(0) or Ni(0) complex | Alkylated/Aroylated Arene |
| Stille | Aroyl Chloride | Organostannane | Pd(0) complex | Ketone |
| Heck Reaction | Aryl Halide | Alkene | Pd(0) complex, Base | Substituted Alkene |
Mechanistic Insights into Reactions of this compound Derivatives
The solvolysis of benzoyl chloride derivatives, such as 2,4-dichlorobenzoyl chloride, is a reaction where the solvent molecule acts as the nucleophile. The mechanism of this process is highly dependent on the solvent's properties (polarity and nucleophilicity) and the electronic effects of the substituents on the aromatic ring.
Research has shown that the solvolysis of these compounds does not follow a single, simple pathway but rather exists on a spectrum of SN2 (bimolecular nucleophilic substitution) and SN1 (unimolecular nucleophilic substitution) mechanisms wikipedia.org.
In highly nucleophilic solvents (e.g., aqueous ethanol), the reaction tends to proceed through an SN2-like or addition-elimination pathway. Here, the solvent molecule directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the chloride ion.
In weakly nucleophilic but highly ionizing solvents (e.g., fluorinated alcohols like 97% hexafluoroisopropanol-water), the reaction shifts towards an SN1-like mechanism. This pathway involves the rate-determining formation of a benzoyl cation (acylium ion) intermediate, which is then rapidly captured by the solvent wikipedia.org.
The extended Grunwald-Winstein equation is a key tool for analyzing these reactions, correlating the reaction rate constant (k) with the solvent's ionizing power (Y) and its nucleophilicity (N). For 2,4-dichlorobenzoyl chloride, correlation analysis has provided quantitative evidence for the simultaneous operation of both cationic (SN1) and addition (SN2) reaction channels as the solvent properties are varied wikipedia.org. The presence of electron-withdrawing chlorine atoms on the ring disfavors the formation of a positive charge on the carbonyl carbon, generally pushing the mechanism towards the SN2 side of the spectrum compared to unsubstituted benzoyl chloride. However, in sufficiently non-nucleophilic media, the cationic pathway can still be dominant wikipedia.org.
The table below presents hypothetical rate constant data to illustrate the effect of solvent on solvolysis mechanisms.
| Solvent | Solvent Type | Probable Dominant Mechanism | Relative Rate Constant (k_rel) |
| 80% Ethanol / 20% Water | Nucleophilic, Polar | SN2 / Addition-Elimination | 1 |
| Acetic Acid | Moderately Nucleophilic | Mixed SN1/SN2 | 15 |
| Formic Acid | Ionizing | Mixed SN1/SN2 | 120 |
| 97% Hexafluoroisopropanol | Weakly Nucleophilic, Highly Ionizing | SN1 | 8500 |
The synthesis of derivatives from 2,4-dichlorobenzoyl chloride is a classic example of nucleophilic acyl substitution. A well-documented case is the synthesis of N-(2,4-dichloro)benzoyl-N'-phenylthiourea, which is prepared by reacting 2,4-dichlorobenzoyl chloride with N-phenylthiourea harvard.edulibretexts.orgorganic-chemistry.org.
This reaction follows the general addition-elimination mechanism characteristic of acyl chlorides.
Nucleophilic Attack: The primary amine group (-NH₂) of N-phenylthiourea acts as the nucleophile. Its lone pair of electrons attacks the highly electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.
Elimination of Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond reforms, and in the process, the chloride ion, which is an excellent leaving group, is expelled.
Deprotonation: The resulting product is protonated at the nitrogen. A base, such as triethylamine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) formed during the reaction, driving the equilibrium towards the product harvard.eduorganic-chemistry.org.
Stereochemistry is concerned with the three-dimensional arrangement of atoms in molecules. This compound is an achiral molecule as it does not possess a stereocenter nih.govnih.gov. The benzylic carbon is bonded to two hydrogen atoms, a chlorine atom, and a 2,4-dichlorophenyl group. Since two of the substituents on the carbon are identical (hydrogen), it cannot be a chiral center.
The implications for its reactivity are:
Reactions involving nucleophilic substitution at the benzylic carbon (a C(sp³)-Cl bond) will generally produce achiral products, provided the incoming nucleophile is also achiral.
The two hydrogen atoms on the benzylic carbon are prochiral. This means that if one were replaced by a different group, a new stereocenter would be created. Therefore, it is theoretically possible to generate a chiral product from this compound if the reaction is conducted with a chiral reagent or under the influence of a chiral catalyst that can differentiate between these two protons. However, such stereoselective reactions involving this specific substrate are not widely reported.
Advanced Applications in Organic Synthesis and Materials Science
2,4-Dichlorobenzyl Chloride as a Versatile Synthetic Intermediate
The primary utility of this compound lies in its function as an alkylating agent. The benzylic chloride is reactive towards nucleophiles, allowing for the covalent attachment of the 2,4-dichlorobenzyl group. This strategy is notably employed in the synthesis of pharmaceutical agents.
A prominent example is the synthesis of Lonidamine, an anticancer agent. In this process, 1H-indazole-3-carboxylic acid is alkylated using this compound. The reaction typically proceeds by treating the indazole derivative with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the indazole nitrogen, which then acts as a nucleophile, attacking the electrophilic carbon of the this compound to form the final product google.comgoogle.com. The specifics of this synthesis can be fine-tuned by the choice of solvent and base, with methods employing acetone and potassium carbonate being described google.com. This strategic introduction of the dichlorinated benzyl (B1604629) group is crucial for the compound's therapeutic activity.
The versatility of this reaction allows for the creation of a library of Lonidamine derivatives for structure-activity relationship studies by modifying the core indazole structure or the benzyl group, although the 2,4-dichloro substitution pattern is a key feature of the parent drug researchgate.netresearchgate.net.
| Reactant | Role | Reference |
|---|---|---|
| 1H-indazole-3-carboxylic acid | Core molecular structure (Nucleophile precursor) | google.com |
| This compound | Alkylating agent (Source of 2,4-dichlorobenzyl group) | google.com |
| Sodium Hydroxide / Potassium Carbonate | Base (Activates the nucleophile) | google.comgoogle.com |
This compound serves as a direct precursor for the synthesis of 2,4-dichlorophenylacetic acid, a compound used as a raw material in the preparation of coordination compounds and as a herbicide. One synthetic route involves the carbonylation of this compound.
In a documented procedure, this compound is reacted with carbon monoxide in the presence of a palladium chloride catalyst. The reaction is conducted under pressure in a solvent such as N-methylpyrrolidone. Following the carbonylation, the intermediate is hydrolyzed and then acidified with hydrochloric acid to precipitate the final product, 2,4-dichlorophenylacetic acid, which can be obtained in high yield and purity redalyc.org.
| Step | Key Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Carbonylation | This compound, Carbon Monoxide (CO), Palladium chloride (catalyst), N-methylpyrrolidone (solvent), 130°C, 20 bar | Formation of an intermediate acyl complex | redalyc.org |
| Hydrolysis & Acidification | Water, Sodium hydroxide, Hydrochloric acid | Precipitation of 2,4-Dichlorophenylacetic acid | redalyc.org |
Applications of this compound in Pharmaceutical and Medicinal Chemistry
The 2,4-dichlorobenzyl structural motif is present in numerous pharmaceutically active compounds. Consequently, this compound is a frequently used building block in medicinal chemistry for the development of new therapeutic agents.
This compound is a key raw material in the synthesis of the widely used azole antifungal agent, Miconazole. Synthetic routes to Miconazole often involve a final O-alkylation step where the 2,4-dichlorobenzyl group is attached to a core alcohol intermediate.
One established pathway involves the reaction of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol with this compound google.com. This reaction is typically carried out in the presence of a base and a suitable solvent, such as toluene, to facilitate the nucleophilic substitution, yielding Miconazole google.comgoogle.com. Variations in the synthesis exist, including one-pot methods and the use of phase-transfer catalysts to improve efficiency and yield google.comguidechem.com. For example, a reaction can be conducted using sodium hydroxide or sodium carbonate as the base in a toluene-water system with a phase-transfer catalyst like triethyl benzyl ammonium (B1175870) chloride (TEBA) google.com.
While Benzchlorhexidazole is also an antifungal agent, detailed synthetic routes specifically employing this compound are not prominently available in the reviewed scientific literature.
| Route | Key Intermediates | Role of this compound | Reference |
|---|---|---|---|
| Route 1 | 2,4-dichloroacetophenone -> 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Final O-alkylation of the alcohol intermediate | google.com |
| Route 2 | 2,4-dichloro-2'-chloroacetophenone -> N-alkylated intermediate -> Reduction to alcohol | Final O-alkylation of the resulting hydroxyl group | google.com |
Collagenases are enzymes that break down collagen and are targets for therapeutic intervention in various diseases. While the development of collagenase inhibitors is an active area of research, with many synthetic inhibitors being designed and evaluated, a direct and established role for this compound as a key precursor in the synthesis of these inhibitors is not well-documented in publicly available scientific literature. Research in this area often focuses on other structural motifs and synthetic precursors designed to interact with the enzyme's active site.
The utility of this compound extends to the synthesis of molecules for targeted therapies and broader drug discovery efforts. Its role as a precursor to the anticancer drug Lonidamine is a prime example of its application in creating targeted treatments google.com. Lonidamine targets cellular energy metabolism, a different mechanism from traditional cytotoxic chemotherapy, making it a valuable agent, often used in combination therapies researchgate.net.
The synthesis of Lonidamine and its derivatives demonstrates how this compound can be used to systematically modify a lead compound to explore its biological activity. Researchers have synthesized various analogs by reacting different indazole-3-carboxylic acids with this compound to investigate the structure-activity relationship and develop compounds with improved efficacy or different pharmacological profiles researchgate.net. This highlights the importance of this compound as a foundational reagent in medicinal chemistry for generating novel chemical entities for drug discovery programs.
Synthesis of Marine Natural Nucleosides (e.g., Trachycladines A and B)
The chemical compound this compound serves as a critical reagent in the multi-step total synthesis of Trachycladines A and B, which are marine natural nucleosides. Its primary role in this complex process is as a protecting group for hydroxyl functionalities. In a reported synthesis, this compound is reacted with a 5-deoxy-1-O-methylribofuranose intermediate in the presence of sodium hydride (NaH) and anhydrous dimethylformamide (DMF). This reaction selectively forms a 2,4-dichlorobenzyl ether, effectively protecting the hydroxyl groups. This specific protecting group was chosen because it is noted to be less of an irritant than other similar reagents, such as benzyl bromide. The subsequent, highly selective removal of one of the 2,4-dichlorobenzyl groups is a crucial step in the synthetic pathway, enabling the successful construction of the target Trachycladine molecules. nih.gov
Formation of Novel Bioactive Scaffolds (e.g., N-(2,4-dichlorobenzyl)-indolylchalcones)
This compound is a key building block in the synthesis of novel N-(2,4-dichlorobenzyl)-indolylchalcones, a class of compounds investigated for their biological activity. The synthesis involves treating previously prepared indolyl chalcone (B49325) intermediates with this compound. nih.gov This reaction is typically carried out under reflux conditions in the presence of potassium carbonate and using dimethylformamide (DMF) as a solvent. nih.gov The introduction of the 2,4-dichlorobenzyl group onto the indole (B1671886) nitrogen atom is a crucial step in forming the final bioactive scaffold. Subsequent studies on these synthesized N-(2,4-dichlorobenzyl)-indolylchalcones have shown them to possess good to excellent antibacterial and antifungal activities when compared against established standards. nih.gov
Utility in Proteomics Research for Protein Modification
In the field of chemical synthesis, this compound is recognized as an alkylating agent, capable of introducing the 2,4-dichlorobenzyl group to nucleophiles. This reactivity is fundamental to its role in various synthetic processes. However, its specific application in the specialized field of proteomics research for the direct modification of proteins is not detailed in the available research literature. Proteomics studies frequently employ various alkylating agents to modify cysteine residues, preventing disulfide bond formation and ensuring accurate protein identification, but the use of this compound for this purpose is not documented.
Agrochemical and Pesticide Development from this compound
Key Intermediate in Herbicide and Pesticide Synthesis (e.g., Diclobutrazol)
This compound is an important intermediate in the synthesis of various agrochemicals, including pesticides and herbicides. Its chlorinated benzyl structure is a valuable component for creating active ingredients designed to protect crops. While it is cited as a key intermediate for triazole fungicides like Diclobutrazol, the specific reaction pathway detailing its direct conversion to Diclobutrazol is not explicitly outlined in the available documentation. The synthesis of related triazole fungicides often involves the reaction of a substituted benzyl halide with 1,2,4-triazole to form the core structure of the active molecule.
Role in the Production of Fungicides and Bactericides
The utility of this compound extends to the production of specific fungicides and bactericides. nih.gov It serves as a precursor in the synthesis of the widely used antifungal medication, Miconazole. One established synthetic route involves an oxyalkylation reaction where this compound is reacted with a substituted phenethyl alcohol intermediate that already contains an imidazole (B134444) group. nih.gov This key step attaches the 2,4-dichlorobenzyl group via an ether linkage, forming the final Miconazole structure. This application highlights the compound's importance as a foundational chemical in the pharmaceutical industry for producing antimicrobial agents. nih.gov
Industrial and Specialty Chemical Applications of this compound
Beyond its role in agrochemical and pharmaceutical synthesis, this compound has several other industrial and specialty applications. It is a versatile intermediate used in the synthesis of a range of organic compounds, including dyes and other performance chemicals. nih.gov Its antimicrobial properties also lead to its use as a biocide in water treatment processes, where it helps control the growth of bacteria, algae, and other microorganisms in industrial water systems. nih.gov Additionally, it can be incorporated into the formulation of protective coatings and paints, contributing to enhanced resistance against environmental degradation factors like microbial growth. nih.gov
Interactive Data Table: Applications of this compound
| Field | Specific Application | Role of this compound | Example Product(s) |
| Organic Synthesis | Protecting Group Chemistry | Protects hydroxyl groups during synthesis | Trachycladines A and B |
| Medicinal Chemistry | Bioactive Scaffold Formation | Key reagent for N-benzylation | N-(2,4-dichlorobenzyl)-indolylchalcones |
| Agrochemicals | Fungicide Synthesis | Precursor for active ingredient | Miconazole |
| Agrochemicals | General Pesticide Synthesis | Intermediate for active ingredients | Herbicides, Pesticides |
| Industrial Chemicals | Water Treatment | Biocide | - |
| Industrial Chemicals | Coatings and Paints | Additive for microbial resistance | Protective Coatings |
| Industrial Chemicals | Chemical Manufacturing | Intermediate | Dyes, Specialty Chemicals |
Synthesis of Dyes and Pigments
This compound serves as a crucial intermediate in the manufacture of certain dyes and pigments. multichemindia.com Its primary role is that of an alkylating agent, a molecule that facilitates the attachment of an alkyl group—in this case, the 2,4-dichlorobenzyl group—to another molecule. multichemindia.com This process is fundamental in building the larger, more complex molecular architectures that characterize many synthetic colorants.
The synthesis of dyes often involves multi-step processes where various chemical building blocks are sequentially added to a core structure. The 2,4-dichlorobenzyl group can be introduced to modify the chromophore (the part of a molecule responsible for its color) or to alter the final properties of the dye, such as its solubility or fastness.
A notable application of this compound is as a starting reagent for the synthesis of novel 1,2,4-triazolium derivatives. sigmaaldrich.com While not all triazolium compounds are dyes, this class of heterocyclic compounds is significant in the synthesis of various functional materials, including certain types of dyes. The reaction leverages the reactivity of the benzylic chloride to form a new carbon-nitrogen bond with the triazole ring.
The historical development of synthetic dyes, such as the triphenylmethane dyes, was built upon the principle of reacting aromatic amines and other precursors with intermediates that provide a central carbon atom to link the aromatic rings. britannica.comgoogle.comsci-hub.st While specific pathways for this compound are proprietary, its function fits within this established synthetic strategy, where it acts as a precursor to introduce a substituted aromatic ring into the final dye structure.
| Application Area | Role of this compound | Chemical Function | Resulting Molecular Feature |
| Synthetic Dyes | Intermediate | Alkylating Agent | Introduction of a 2,4-dichlorobenzyl group |
| Pigment Manufacturing | Precursor | Molecular Building Block | Modification of chromophore structure |
| Heterocyclic Compounds | Starting Reagent | Electrophile | Synthesis of 1,2,4-triazolium derivatives |
Biocidal Applications in Water Treatment Systems
While not typically used as a primary biocide itself in water treatment, this compound is a key intermediate in the synthesis of fungicides and bactericides that are employed in these systems. multichemindia.com Industrial water systems, such as cooling towers and closed-loop systems, are susceptible to microbial growth, which can lead to biofouling, corrosion, and reduced operational efficiency. getchemready.com To combat this, a range of non-oxidizing biocides are used to disrupt essential cellular functions of the microbes. getchemready.com
The antimicrobial properties of the dichlorobenzyl structure are well-documented; the related compound 2,4-dichlorobenzyl alcohol (DCBA), often combined with amylmetacresol, exhibits broad-spectrum bactericidal activity. dovepress.com This inherent bioactivity makes the 2,4-dichlorobenzyl moiety a valuable component when designing more complex biocidal agents for industrial use.
The synthesis process involves using this compound to introduce the active dichlorobenzyl group into a larger molecule, creating a specialized biocide with properties tailored for water treatment applications. These derivative compounds are formulated to be effective against the specific bacteria, algae, and fungi found in industrial water environments. getchemready.comidiclo2.com
| System Type | Problem | Role of this compound | Type of Biocides Synthesized |
| Cooling Towers | Algae and bacteria growth, biofilm formation | Intermediate for biocide synthesis | Fungicides, Bactericides |
| Closed-Loop Systems | Microbial Induced Corrosion (MIC), biofouling | Precursor to active ingredients | Non-oxidizing organic biocides |
| Process Water | Contamination by waterborne pathogens | Building block for antimicrobial agents | Disinfectants, Algaecides |
Ingredient in Protective Coatings and Paints for Environmental Resistance
This compound is utilized as an ingredient in the formulation of protective coatings and paints to enhance their resistance to environmental degradation. multichemindia.com Its function in this context is twofold: it contributes to preventing microbial growth on the paint film and may enhance resistance to UV radiation. multichemindia.com The increasing use of benzyl chloride derivatives in paints and coatings highlights their utility in this sector. pciplindia.com
The prevention of microbial growth is a critical aspect of paint preservation, particularly for outdoor applications. Fungal deterioration can compromise the integrity and appearance of a coating. mst.dk By incorporating a compound with biocidal properties, the paint acts as a "film preservative," inhibiting the settlement and proliferation of organisms on the surface. This application is a key strategy in the development of antifouling coatings designed to protect submerged surfaces from the accumulation of marine organisms. specialchem.comnih.govrsc.org
The mechanism by which this compound imparts this protection is linked to its inherent antimicrobial nature. When integrated into the paint matrix, it can disrupt the biological adhesion mechanisms of microbes, thereby extending the service life of the coating and reducing maintenance requirements. multichemindia.comspecialchem.com
| Coating Type | Function of this compound | Targeted Environmental Factor | Benefit |
| Outdoor Architectural Paint | Film Preservative | Fungi and Microbial Growth | Prevents discoloration and degradation |
| Marine & Antifouling Coatings | Biocidal Additive | Bio-adhesion of marine organisms | Reduced biofouling, extended service life |
| Industrial Protective Coatings | Resistance Enhancer | UV Radiation, Microbial Attack | Improved durability and performance |
Exploration in Advanced Materials Science
The exploration of this compound in advanced materials science focuses on leveraging its reactive chemical nature to create novel polymers and materials with specific, high-performance characteristics.
Utilization in the Development of Materials with Tailored Electrical or Thermal Properties
This compound's utility in creating materials with tailored properties stems from its ability to be incorporated into polymer structures. The reactive chloromethyl (-CH₂Cl) group on the molecule serves as a functional site for polymerization reactions or for grafting the molecule onto existing polymer backbones.
The development of polymers with specific electro-optical properties often relies on the synthesis of macromolecules containing π-electron systems, such as the benzene (B151609) ring present in this compound. mdpi.com By incorporating this dichlorinated aromatic moiety into a polymer chain, it is possible to influence the material's dielectric properties, which are a measure of its ability to store electrical energy in an electric field. The presence of highly electronegative chlorine atoms can alter the electronic environment and polarity within the polymer, thereby tailoring its electrical characteristics. Strategies for enhancing the permittivity of materials often involve blending different polymers to control intermolecular interactions, a process that could utilize polymers derived from this compound. rsc.org
Furthermore, the introduction of this stable, halogenated aromatic structure can also modify the thermal properties of a material. The rigidity of the benzene ring and the strong carbon-chlorine bonds can enhance the thermal stability of the resulting polymer, making it more resistant to decomposition at high temperatures. While specific research is ongoing, the fundamental principles of polymer chemistry suggest that incorporating additives or monomers like this compound is a viable strategy for improving the thermal characteristics of materials such as phase change materials (PCMs) or other advanced composites. researchgate.net
| Property to Tailor | Method of Utilization | Relevant Structural Feature | Potential Outcome |
| Electrical Properties | Incorporation as a monomer or graft | Dichlorinated aromatic (π-electron) system | Modified dielectric constant and permittivity |
| Thermal Properties | Integration into polymer backbone | Rigid ring structure, C-Cl bonds | Enhanced thermal stability and heat resistance |
Environmental Science and Ecotoxicology of 2,4 Dichlorobenzyl Chloride
Environmental Release and Distribution Pathways of 2,4-Dichlorobenzyl Chloride
This compound is an organic synthesis intermediate not typically intended for direct environmental application; however, its production and extensive use in various industries present multiple pathways for environmental release cdnsciencepub.com. The primary method for its synthesis involves the chlorination of 2,4-dichlorotoluene (B165549) chemicalbook.com.
Sources of environmental contamination include:
Industrial Production: Losses during the manufacturing process can lead to the release of this compound into the environment through wastewater discharges, air emissions, or the disposal of hazardous waste cdhfinechemical.comtcichemicals.com.
Chemical Synthesis Intermediate: As a key intermediate, it is used in the manufacturing of a wide range of products. Potential for release exists at facilities that produce agrochemicals (such as pesticides, herbicides, and fungicides), pharmaceuticals, dyes, and other specialty chemicals cdnsciencepub.comgaylordchemical.com.
Use in Formulations: The compound is incorporated into certain commercial products. Its use as a biocide in industrial water treatment systems and as an active ingredient in some antiseptic and disinfectant products, like lozenges, can lead to its introduction into aquatic environments cdnsciencepub.com. It is also utilized in the formulation of protective coatings and paints, which can release the compound into the environment through weathering or improper disposal cdnsciencepub.com.
Transportation and Storage: Accidental spills or leaks during the transport and storage of this compound or materials containing it can result in localized but significant environmental contamination cdhfinechemical.com.
| Property | Value |
| Molecular Formula | C₇H₅Cl₃ nih.govsigmaaldrich.com |
| Molecular Weight | 195.47 g/mol sigmaaldrich.comsigmaaldrich.com |
| Physical Form | Clear colorless to very light yellow oily liquid chemicalbook.com |
| Melting Point | -2.6 °C sigmaaldrich.comchemicalbook.com |
| Boiling Point | 248 °C sigmaaldrich.comchemicalbook.com |
| Density | 1.407 g/mL at 25 °C sigmaaldrich.comsigmaaldrich.com |
| Log Kₒw (Octanol-Water Partition Coefficient) | 3.8 (Computed) nih.gov |
| Vapor Pressure | Very low (data unavailable) chemicalbook.com |
| Water Solubility | Data unavailable chemicalbook.com |
Aquatic Compartments: The computed octanol-water partition coefficient (Log Kₒw) of 3.8 indicates that this compound is lipophilic, meaning it has a low affinity for water and a strong tendency to associate with organic materials nih.gov. In aquatic systems, it is expected to partition from the water column to organic matter in sediment and suspended particles.
Terrestrial Compartments: In soil, the high Log Kₒw suggests strong adsorption to soil organic carbon. This would limit its mobility and potential for leaching into groundwater. Instead, it is likely to persist in the upper soil layers until it is degraded.
Atmospheric Compartments: While specific data on its vapor pressure is limited, its high boiling point suggests it is not highly volatile sigmaaldrich.comchemicalbook.com. Therefore, long-range atmospheric transport is not expected to be a primary distribution pathway. Any atmospheric presence would likely be localized to areas of production or use, with removal occurring through deposition.
Environmental Degradation Mechanisms of this compound
The this compound molecule contains a benzylic chloride functional group, which is susceptible to nucleophilic substitution by water in a process known as hydrolysis. This reaction would transform this compound into 2,4-Dichlorobenzyl alcohol and hydrochloric acid.
While a specific experimental hydrolysis rate constant for this compound is not available in the scientific literature, studies on other substituted benzyl (B1604629) chlorides show that the reaction rate is highly dependent on the nature and position of substituents on the aromatic ring cdnsciencepub.comnih.govnih.gov. Electron-withdrawing groups, such as the two chlorine atoms on the benzene (B151609) ring of this compound, can influence the stability of the reaction's transition state cdnsciencepub.comresearchgate.net. For related compounds, the mechanism can shift between a direct bimolecular substitution (Sₙ2) and a stepwise process involving a carbocation intermediate (Sₙ1), which complicates rate prediction without experimental data researchgate.net. Given the reactivity of the benzyl chloride group, hydrolysis is an expected degradation pathway in aqueous environments, though the specific rate under various environmental pH and temperature conditions remains unquantified gaylordchemical.com.
Direct data on the photochemical degradation of this compound is scarce. However, a primary mechanism for the degradation of many organic compounds in the atmosphere and in sunlit surface waters is through reaction with photochemically generated hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive, non-selective oxidants capable of initiating the degradation of a wide array of organic pollutants.
Based on the degradation pathways of other chlorinated aromatic compounds, a plausible photochemical degradation pathway for this compound can be proposed. The reaction would likely be initiated by the addition of a hydroxyl radical to the aromatic ring. This step would form a hydroxylated intermediate, which could subsequently undergo further oxidation, dechlorination, and eventual cleavage of the aromatic ring, leading to the formation of smaller organic acids and ultimately mineralization to carbon dioxide and water. This proposed pathway is based on the known reactivity of hydroxyl radicals with similar molecules, but it has not been experimentally verified for this compound.
There are no available scientific studies documenting the microbial biodegradation of this compound. Chlorinated aromatic compounds are often resistant to microbial attack, and their persistence in the environment is a significant concern.
In contrast, the microbial degradation of the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) is well-documented and serves as a useful comparative model. Numerous bacterial and fungal strains have been identified that can utilize 2,4-D as a sole source of carbon and energy.
The most thoroughly studied degradation pathway for 2,4-D is encoded by the tfd genes, famously characterized in the bacterium Cupriavidus necator JMP134. This aerobic pathway involves several key enzymatic steps:
Side Chain Cleavage: The process begins with the enzyme 2,4-D dioxygenase (TfdA), which cleaves the acetic acid side chain from 2,4-D to form the intermediate 2,4-Dichlorophenol (B122985) (2,4-DCP).
Hydroxylation: The resulting 2,4-DCP is then hydroxylated by 2,4-DCP hydroxylase (TfdB) to form 3,5-Dichlorocatechol.
Ring Cleavage: The aromatic ring of 3,5-Dichlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase (TfdC).
Further Metabolism: Subsequent enzymatic reactions catalyzed by TfdD, TfdE, and TfdF convert the ring-cleavage product into intermediates of the Krebs cycle, thus completing the mineralization of the compound.
The lack of evidence for this compound biodegradation, when compared to the well-established pathways for 2,4-D, suggests that this compound is likely more recalcitrant in the environment. The structural differences between the two molecules—specifically the benzyl chloride group versus the dichlorophenoxyacetic acid group—may significantly affect their susceptibility to microbial enzymatic attack.
Ecotoxicological Impact Assessment of this compound
The ecotoxicological profile of this compound is characterized by its high toxicity to aquatic life, with potential for long-term adverse effects. However, specific empirical data on its impact on terrestrial ecosystems and its potential for magnification through the food chain are not well-documented.
Acute and Chronic Aquatic Ecotoxicity to Various Organisms
Table 1: Aquatic Ecotoxicity of this compound
| Organism | Test Type | Endpoint | Value | Classification |
|---|
Terrestrial Ecotoxicity on Soil Microorganisms and Flora
There is a notable lack of specific research on the effects of this compound on terrestrial organisms. No studies detailing its impact on soil microorganisms, such as bacteria and fungi, or on various plant species (flora) were identified. The high mobility of the compound in soil, as suggested by its water solubility, implies that it has the potential to reach and affect these organisms, but the nature and extent of these potential effects remain uncharacterized.
Bioaccumulation Potential and Biomagnification in Ecosystems
Available information suggests that the potential for this compound to bioaccumulate in organisms is low. Multiple safety data sheets state that bioaccumulation is "unlikely". One source further specifies that the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). This assessment is likely based on its high water solubility, which generally correlates with lower partitioning into the fatty tissues of organisms.
Environmental Persistence and Mobility of this compound
Environmental Half-Life Studies in Diverse Matrices
Specific studies determining the environmental half-life of this compound in matrices such as water, soil, and sediment are not available in the reviewed literature. Qualitative statements from safety data sheets indicate that persistence is "unlikely" due to its solubility in water. It is also noted that the compound "slowly hydrolyses in water". Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. In the case of this compound, this would lead to the formation of 2,4-Dichlorobenzyl alcohol and hydrogen chloride. The rate of this hydrolysis will be a key factor in determining its persistence in aquatic environments, but quantitative half-life data under different pH and temperature conditions are not available.
Adsorption to Sediments and Soils
The mobility of this compound in the terrestrial environment is expected to be high. Safety data sheets indicate that due to its water solubility, it will likely be "highly mobile in soils". This suggests a low tendency for the compound to adsorb to soil particles and sediments.
The soil adsorption coefficient (Koc) is a standardized measure of a chemical's tendency to partition between soil organic carbon and water. A low Koc value indicates weak adsorption and high mobility. For this compound, no experimentally determined or estimated Koc values were found in the available literature. This data gap prevents a quantitative assessment of its leaching potential into groundwater or its partitioning behavior in aquatic systems between the water column and sediment.
Table 2: Environmental Fate and Mobility of this compound
| Parameter | Matrix | Value/Description |
|---|---|---|
| Environmental Half-Life | Water | Persistence is unlikely; slowly hydrolyses. No quantitative data available. |
| Soil | No data available. | |
| Sediment | No data available. |
| Adsorption Coefficient (Koc) | Soil/Sediment | No data available. Expected to have low adsorption and be highly mobile. |
Volatilization from Water and Soil Surfaces
Volatilization is a key environmental process that dictates the partitioning of a chemical between soil or water and the atmosphere. For this compound, this process is governed by its physicochemical properties, most notably its vapor pressure and Henry's Law constant.
The tendency of a chemical to volatilize from a surface is directly related to its vapor pressure. A higher vapor pressure indicates a greater tendency for the substance to transition into the gaseous phase. This compound is described as a clear, colorless to very light yellow oily liquid. nih.gov Its vapor pressure has been reported as 0.03 mmHg, which suggests a moderate potential for volatilization under standard conditions. sigmaaldrich.com
Table 1: Physicochemical Properties of this compound Relevant to Volatilization
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅Cl₃ |
| Molecular Weight | 195.47 g/mol |
| Physical Form | Clear colorless to very light yellow oily liquid |
| Melting Point | -2.6 °C |
| Boiling Point | 248 °C |
| Vapor Pressure | 0.03 mmHg |
| Water Solubility | Data not available |
| Henry's Law Constant | Data not available |
This table is interactive. Users can sort columns by clicking on the headers.
Volatilization from Water Surfaces
The volatilization of a compound from water is described by its Henry's Law constant, which relates the partial pressure of the compound in the air to its concentration in water. A high Henry's Law constant indicates a greater tendency for the chemical to move from the aqueous phase to the atmosphere.
Volatilization from Soil Surfaces
Volatilization from soil is a more complex process, influenced by the chemical's properties (vapor pressure, adsorption to soil particles), soil characteristics (moisture content, organic matter, texture), and environmental conditions (temperature, air movement).
For this compound, its vapor pressure of 0.03 mmHg suggests it has the potential to volatilize from soil surfaces. sigmaaldrich.com The process would be significantly influenced by temperature, with higher temperatures increasing the vapor pressure and thus the rate of volatilization. Soil moisture also plays a critical role; volatilization is generally higher from moist soil surfaces compared to dry soil. As water evaporates from the soil, it can facilitate the movement of the chemical to the surface, a process sometimes referred to as the "wick effect."
However, specific experimental studies or validated model results detailing the volatilization flux or half-life of this compound from various soil types could not be found in the available literature. Therefore, a detailed, quantitative discussion of its behavior in a soil environment is not possible at this time.
Toxicological Research and Biomonitoring of 2,4 Dichlorobenzyl Chloride
Toxicokinetic Profiles and Pathways of 2,4-Dichlorobenzyl Chloride
The toxicokinetics of a chemical compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), are fundamental to understanding its potential toxicity. For this compound, specific and detailed experimental data on its toxicokinetic profile are limited in publicly available scientific literature. However, by examining information on related chlorinated compounds, particularly benzyl (B1604629) chloride, and applying general principles of toxicology, a probable toxicokinetic profile can be inferred.
Absorption Mechanisms and Routes (e.g., Dermal, Inhalation, Oral)
This compound can enter the body through multiple routes, including dermal contact, inhalation, and oral ingestion. Due to its chemical properties, it is expected to be absorbed through all three routes.
Dermal Absorption: As a chlorinated organic compound, this compound is likely to have some degree of lipid solubility, facilitating its absorption through the skin. Prolonged or repeated skin contact may lead to significant systemic exposure.
Inhalation: The compound's volatility can lead to the formation of vapors or aerosols, which, when inhaled, can be absorbed through the lungs. The large surface area and high blood flow of the lungs provide an efficient route for the absorption of airborne chemicals into the bloodstream.
Oral Absorption: Ingestion of this compound, though less common in occupational settings, would likely lead to its absorption through the gastrointestinal tract. Studies on the related compound, benzyl chloride, have shown that it is absorbed through the gastrointestinal tract in animal models nih.gov.
Distribution within Biological Systems and Potential for Tissue Accumulation
Following absorption, this compound is expected to be distributed throughout the body via the bloodstream. The extent of its distribution to various tissues and organs will depend on factors such as blood flow, tissue permeability, and the compound's affinity for specific tissues.
Due to its lipophilic nature, there is a potential for this compound and its metabolites to accumulate in fatty tissues. However, without specific studies, the extent of this accumulation remains speculative. Research on benzyl chloride in rats has shown that after oral administration, radioactivity was detected in all examined tissues, with higher concentrations found in the gastrointestinal tract, liver, adrenal glands, bone marrow, and blood nih.gov. This suggests that chlorinated benzyl compounds can be widely distributed in the body.
Metabolism and Biotransformation Pathways (Comparative Analysis with Related Chlorinated Compounds)
The metabolism of this compound is anticipated to proceed through pathways aimed at increasing its water solubility to facilitate excretion. While specific metabolic pathways for this compound have not been extensively detailed, a comparative analysis with benzyl chloride provides valuable insights.
The metabolism of benzyl chloride in rodents and rabbits involves two primary pathways:
Conjugation with Glutathione: The benzyl group can be conjugated with glutathione (GSH), a key antioxidant in the body. This conjugate is then further metabolized to a mercapturic acid derivative, N-acetyl-S-benzylcysteine, which is excreted in the urine nih.gov. This is a common detoxification pathway for many electrophilic compounds.
Oxidation: The benzyl group can also be oxidized to benzoic acid. Benzoic acid is then typically conjugated with the amino acid glycine to form hippuric acid, which is also excreted in the urine nih.gov.
It is highly probable that this compound undergoes similar metabolic transformations. The presence of chlorine atoms on the benzene (B151609) ring may influence the rate and preferred pathway of metabolism. The metabolism of toluene, a precursor to benzyl chloride, is known to be mediated by cytochrome P450 enzymes, which convert it to benzyl alcohol nih.govresearchgate.net. This alcohol can then be further oxidized. It is plausible that cytochrome P450 enzymes are also involved in the initial oxidative steps of this compound metabolism.
| Metabolic Pathway | Key Enzymes/Processes | Potential Metabolites | Significance |
|---|---|---|---|
| Glutathione Conjugation | Glutathione S-transferases (GSTs) | 2,4-Dichlorobenzyl-glutathione conjugate, subsequently N-acetyl-S-(2,4-dichlorobenzyl)cysteine (Mercapturic acid) | Detoxification and excretion |
| Oxidation | Cytochrome P450, Alcohol dehydrogenase, Aldehyde dehydrogenase | 2,4-Dichlorobenzyl alcohol, 2,4-Dichlorobenzaldehyde, 2,4-Dichlorobenzoic acid | Formation of intermediates for further conjugation |
| Glycine Conjugation | Glycine N-acyltransferase | 2,4-Dichlorohippuric acid | Detoxification and excretion of the benzoic acid metabolite |
Excretion Routes and Elimination Kinetics
The primary route of excretion for this compound and its metabolites is expected to be through the urine. This is consistent with the excretion patterns observed for benzyl chloride, where the majority of the administered dose is eliminated in the urine as mercapturic acid and hippuric acid derivatives nih.gov. A smaller portion may be eliminated through the feces.
The elimination kinetics, including the half-life of this compound in the body, have not been specifically determined. For benzyl chloride in rats, the distribution half-life was reported to be 1.3 hours, while the elimination half-life was significantly longer at 58.5 hours, suggesting that while the initial distribution is rapid, complete elimination from the body may be slower nih.gov. The presence of chlorine atoms in this compound could potentially alter its elimination kinetics compared to the non-chlorinated parent compound.
Interspecies and Gender-Dependent Toxicokinetic Variabilities
There is a lack of specific data on interspecies and gender-dependent variabilities in the toxicokinetics of this compound. However, studies with related compounds and general principles of toxicology suggest that such differences are likely to exist.
Interspecies Variabilities: The metabolism of xenobiotics can vary significantly between species due to differences in the expression and activity of metabolic enzymes, such as cytochrome P450s and glutathione S-transferases. For example, the percentage of a dose of benzyl chloride excreted as benzyl mercapturic acid differs between rats (27%), guinea pigs (4%), and rabbits (49%), highlighting species-specific differences in the glutathione conjugation pathway nih.gov.
Gender-Dependent Variabilities: Sex-dependent differences in the metabolism and excretion of xenobiotics have been observed for many compounds. A study on benzyl chloride in rats found that female rats excreted the compound at a faster rate than males and generally maintained slightly lower tissue concentrations nih.gov. These differences are often attributed to hormonal regulation of metabolic enzyme activity.
Mechanisms of Toxicity and Biological Interactions of this compound
The toxicity of this compound is likely mediated by several mechanisms, primarily related to its reactive nature. As a benzyl chloride derivative, it is an alkylating agent, meaning it can react with and attach to various biological molecules.
The primary mechanism of toxicity is thought to be its ability to react with nucleophilic sites in cells, such as those found in proteins and DNA. This covalent binding can disrupt the normal function of these macromolecules, leading to cellular damage and toxicity. For instance, the reaction with glutathione is a detoxification mechanism, but if glutathione stores are depleted, the reactive compound may be more likely to interact with other critical cellular components.
The irritant effects of this compound on the skin, eyes, and respiratory tract are likely due to its direct chemical reactivity with tissues upon contact. In the case of benzyl chloride, histopathological findings in animal studies included severe gastritis and hyperplasia of the stomach, suggesting that the stomach is a target organ for its toxic effects nih.gov.
While specific studies on the genotoxicity of this compound are scarce, related compounds like benzyl chloride have been shown to be mutagenic in some bacterial assays nih.gov. This suggests a potential for this compound to interact with DNA, which could be a mechanism for long-term toxicity.
| Mechanism | Description | Potential Health Outcome |
|---|---|---|
| Alkylation | Covalent binding to nucleophilic sites on macromolecules (proteins, DNA). | Enzyme inhibition, disruption of cellular function, potential for genotoxicity. |
| Direct Irritation | Chemical reaction with tissues at the point of contact. | Skin, eye, and respiratory irritation. |
| Glutathione Depletion | Extensive conjugation with glutathione may deplete cellular stores. | Increased susceptibility to oxidative stress and damage from other reactive species. |
Cellular and Molecular Mechanisms of Action
Detailed research on the specific cellular and molecular mechanisms of action for this compound is limited in publicly available scientific literature. However, based on its classification and known effects, its toxicity is primarily associated with its corrosive properties. The compound is known to cause severe skin burns and eye damage upon contact. cpachem.commultichemindia.com Inhalation may lead to respiratory irritation. multichemindia.com Ingestion can result in severe damage to the gastrointestinal tract. fishersci.com
Interactions with DNA and Other Critical Biomolecules
There is a notable lack of specific research on the interactions of this compound with DNA and other critical biomolecules. Safety data sheets indicate that there is no information available regarding its mutagenic effects. fishersci.com Furthermore, the International Agency for Research on Cancer (IARC) has not classified this compound as a probable, possible, or confirmed human carcinogen. cdhfinechemical.comchemicalbook.com
Enzyme Inhibition and Modulation Studies
Specific studies investigating the inhibitory or modulatory effects of this compound on enzymes are not available in the current scientific literature. The reactivity of the compound suggests a potential for non-specific interaction with proteins, including enzymes, which could lead to disruption of their function. However, no targeted research has been published to identify specific enzyme targets or to characterize the kinetics and mechanism of any potential inhibition.
Biomonitoring Methodologies for this compound Exposure
Detection and Quantification in Biological Fluids and Tissues
There are currently no established or validated analytical methods for the detection and quantification of this compound or its specific metabolites in human biological fluids and tissues such as blood or urine. cdc.govmdpi.com General biomonitoring approaches exist for other chemicals, which typically involve measuring the parent compound or its metabolites. wur.nlnih.gov However, the development of such methods requires knowledge of the compound's toxicokinetics (absorption, distribution, metabolism, and excretion), which is not well-documented for this compound.
Identification and Validation of Biomarkers of Exposure and Effect
Due to the lack of research on the toxicokinetics and metabolic fate of this compound in humans, no specific biomarkers of exposure or effect have been identified or validated. A biomarker of exposure would be the compound itself or a unique metabolite, while a biomarker of effect would be a measurable biochemical, physiological, or other alteration within the body that demonstrates a response to the exposure. The development and validation of such biomarkers are crucial for assessing human exposure and understanding the potential health risks associated with this compound.
Occupational Exposure Assessment and Health Risk Implications
Occupational exposure to this compound can pose significant health risks primarily due to its corrosive nature. cdhfinechemical.com It is known to cause severe skin burns and eye damage. cpachem.com Inhalation of vapors or mists can lead to respiratory irritation.
Currently, there are no established occupational exposure limits (OELs) for this compound from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA) or the American Conference of Governmental Industrial Hygienists (ACGIH). fishersci.com The absence of specific OELs makes it challenging to quantify safe workplace exposure levels.
Given the hazardous properties of this compound, stringent control measures are necessary in occupational settings. This includes the use of appropriate personal protective equipment (PPE), such as chemical-resistant gloves, protective clothing, and eye/face protection. chemicalbook.com Engineering controls, such as handling the substance in a well-ventilated area or under a chemical fume hood, are crucial to minimize inhalation exposure.
The table below summarizes the key toxicological and occupational health information for this compound based on available data.
| Parameter | Information |
| Primary Health Hazards | Causes severe skin burns and eye damage, Harmful if swallowed, May cause respiratory irritation. |
| Carcinogenicity (IARC) | Not listed as a carcinogen. |
| Mutagenicity | No information available. |
| Occupational Exposure Limits (OSHA, ACGIH) | Not established. |
| Recommended PPE | Chemical-resistant gloves, protective clothing, eye/face protection, respiratory protection in case of vapor/mist. |
Exposure Scenarios in Industrial Production and Application
This compound is a significant intermediate in the chemical industry, primarily utilized in the synthesis of a variety of organic compounds. multichemindia.com Its use extends to the production of agrochemicals, dyes, and other specialty chemicals. multichemindia.com Furthermore, it serves as an alkylating agent in the pharmaceutical sector to modify bioactive molecules, enhancing their activity or lipophilicity. multichemindia.com The compound is also a key component in the manufacturing of certain pesticides and herbicides. multichemindia.com Due to its antimicrobial properties, it is employed as a biocide in industrial water treatment systems to control the growth of microorganisms like bacteria and algae. multichemindia.com Additionally, it is used in the formulation of antiseptic and disinfectant products, and as an ingredient in protective coatings and paints to improve resistance to environmental degradation. multichemindia.com
Given its diverse applications, industrial exposure to this compound can occur through various routes. The primary routes of occupational exposure are inhalation of vapors and direct contact with the skin and eyes. chemicalbook.com The risk of inhalation exposure is heightened at elevated temperatures. Workers involved in the manufacturing, formulation, and application of products containing this chemical are at the highest risk of exposure.
The following table outlines potential exposure scenarios in industrial settings:
| Industrial Process | Potential Exposure Route | Contributing Factors |
|---|---|---|
| Synthesis and Manufacturing | Inhalation, Dermal, Ocular | Leaks from reactors, pumps, and pipes; manual sampling and handling; cleaning of equipment. |
| Formulation of Products (e.g., pesticides, disinfectants) | Inhalation, Dermal | Mixing and blending operations; filling and packaging of final products. |
| Application of Pesticides and Herbicides | Inhalation, Dermal | Spraying operations, particularly in enclosed spaces or with inadequate ventilation. |
| Use in Water Treatment | Dermal, Inhalation | Handling and addition of the biocide to water systems; maintenance of treated systems. |
| Production and Application of Paints and Coatings | Inhalation, Dermal | Mixing of paints; spraying or brushing of coatings. |
To mitigate these exposures, engineering controls such as closed systems and adequate ventilation are crucial. chemicalbook.com Personal protective equipment, including respirators, chemical-resistant gloves, and safety goggles, is also essential for workers handling this compound. chemicalbook.com
Health Surveillance Strategies for Exposed Populations
Effective health surveillance is critical for protecting populations exposed to potentially hazardous chemicals like this compound. A comprehensive surveillance program involves several key components aimed at the early detection of adverse health effects and the assessment of exposure levels. Public health surveillance is the systematic, ongoing collection, analysis, and dissemination of data to inform public health action. nih.gov
For occupational cohorts exposed to this compound, health surveillance strategies should be multifaceted and may include the following components:
Baseline and Periodic Medical Examinations: These examinations should focus on organ systems potentially affected by exposure, including the skin, respiratory tract, and eyes. Pre-employment screenings can establish a baseline, while periodic evaluations can help in the early detection of any health changes.
Biological Monitoring: This involves the measurement of the substance or its metabolites in biological samples (e.g., urine, blood) to assess the internal dose. While specific biomonitoring equivalents for this compound are not readily available in the provided search results, the principles of biomonitoring for similar compounds, such as 2,4-dichlorophenoxyacetic acid, can be adapted. nih.gov This would involve identifying a suitable biomarker of exposure and comparing its concentration to established health-based guidance values. nih.gov
Syndromic Surveillance: This approach monitors for health-related data that may precede a definitive diagnosis, such as an increase in reported symptoms like skin irritation or respiratory issues among a specific workforce. nih.gov This can provide an early warning of potential overexposure.
Exposure Registries: For long-term follow-up, a registry of exposed workers can be established. This allows for the tracking of health outcomes over time and can be a valuable resource for future epidemiological studies.
The following table outlines a potential framework for a health surveillance program for workers exposed to this compound:
| Surveillance Component | Objective | Methods | Frequency |
|---|---|---|---|
| Medical Examinations | To detect early signs of adverse health effects. | Physical examination with a focus on skin, respiratory system, and eyes; review of medical and occupational history. | Pre-employment (baseline) and periodically thereafter (e.g., annually). |
| Biological Monitoring | To quantify internal exposure. | Analysis of urine or blood for specific biomarkers of this compound. | Dependent on the toxicokinetics of the compound and exposure patterns. |
| Health Questionnaires | To systematically collect data on symptoms. | Standardized questionnaires covering respiratory, dermal, and ocular symptoms. | Administered during periodic medical examinations. |
| Record Keeping | To maintain a comprehensive record of exposure and health data. | Maintenance of individual exposure records, medical histories, and results of all surveillance activities. | Ongoing. |
The implementation of such a surveillance program is essential for ensuring the long-term health and safety of populations with potential exposure to this compound.
Analytical Chemistry and Characterization of 2,4 Dichlorobenzyl Chloride
Spectroscopic Characterization Techniques for 2,4-Dichlorobenzyl Chloride
Spectroscopy provides fundamental insights into the molecular structure of this compound by probing the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the hydrogen and carbon framework of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and benzylic protons. The benzylic protons (-CH₂Cl) typically appear as a singlet, shifted downfield due to the electron-withdrawing effects of the adjacent chlorine atom and the aromatic ring. The aromatic protons present a more complex splitting pattern due to their coupling with each other. The proton on carbon 3 will appear as a doublet, coupled to the proton on carbon 5. The proton on carbon 5 will appear as a doublet of doublets, coupled to the protons on carbons 3 and 6. The proton on carbon 6 will appear as a doublet, coupled to the proton on carbon 5.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. chemicalbook.comchemicalbook.com The spectrum will show signals for the benzylic carbon and the six aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the positions of the chlorine substituents. Carbons directly bonded to chlorine atoms (C2 and C4) will be significantly shifted downfield. The benzylic carbon signal will also be located in a characteristic downfield region due to the attached chlorine atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₂Cl | 4.5 - 5.0 | 40 - 50 |
| Aromatic CH | 7.2 - 7.6 | 125 - 140 |
| Aromatic C-Cl | - | 130 - 150 |
| Aromatic C-CH₂Cl | - | 135 - 145 |
Note: These are estimated ranges and actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy
Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational frequencies of its specific bonds. chemicalbook.com
Key absorption bands include:
C-H stretching (aromatic): These vibrations typically appear in the region of 3100-3000 cm⁻¹.
C-H stretching (aliphatic): The stretching of the C-H bonds in the benzylic -CH₂Cl group is expected in the 3000-2850 cm⁻¹ range.
C=C stretching (aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.
C-Cl stretching: The presence of chlorine atoms results in strong absorption bands in the fingerprint region, typically between 800-600 cm⁻¹. The exact positions can help distinguish between different isomers of dichlorobenzyl chloride.
CH₂ bending: The bending vibration of the benzylic methylene (B1212753) group can also be observed in the fingerprint region.
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | C-H Stretch | -CH₂Cl |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 800 - 600 | C-Cl Stretch | Aryl Halide, Alkyl Halide |
Note: These are general ranges and specific peak positions can provide more detailed structural information.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak will appear as a cluster of peaks (M, M+2, M+4), with characteristic intensity ratios.
The fragmentation pattern provides further structural information. Common fragmentation pathways for benzyl (B1604629) chlorides include the loss of a chlorine radical to form a stable benzyl cation. For this compound, a prominent peak would be expected for the 2,4-dichlorobenzyl cation. Further fragmentation of the aromatic ring can also occur. A typical mass spectrum would show a top peak at an m/z of 159, a second-highest peak at 161, and a third-highest at 194. nih.gov
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion and its fragments with very high precision. This data can be used to determine the elemental composition of the ions, thus confirming the molecular formula of this compound (C₇H₅Cl₃).
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Formula |
|---|---|---|
| 194/196/198 | Molecular Ion [M]⁺ | [C₇H₅Cl₃]⁺ |
| 159/161 | [M - Cl]⁺ | [C₇H₅Cl₂]⁺ |
| 124 | [M - Cl - Cl]⁺ | [C₇H₅Cl]⁺ |
Note: The presence of chlorine isotopes will result in characteristic isotopic patterns for each fragment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum is expected to show absorptions arising from π → π* transitions of the benzene ring. The presence of chlorine substituents and the chloromethyl group can cause a slight shift in the absorption maxima compared to unsubstituted benzene. While specific UV-Vis spectral data for this compound is not extensively documented in readily available literature, studies on related compounds like 2,4-dichlorophenol (B122985) show characteristic absorption bands that can be attributed to the aromatic group and the C-Cl bonds. researchgate.net
X-ray Diffraction Analysis for Solid-State Structure Elucidation
X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, which is a liquid at room temperature, this analysis would require crystallizing the compound at a low temperature. A successful single-crystal X-ray diffraction analysis would provide accurate bond lengths, bond angles, and intermolecular interactions in the solid state. While the crystal structure of the closely related 4-chlorobenzyl chloride has been determined, specific crystallographic data for this compound is not currently available in the public domain. mdpi.com
Chromatographic Separation Methods for this compound
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative analysis.
Gas Chromatography (GC): Gas chromatography is a widely used technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can be used for both qualitative and quantitative analysis. The choice of the GC column is critical for achieving good separation from isomers and other related impurities. A non-polar or medium-polarity column is typically suitable. The Kovats retention index, a measure of the retention time of a compound relative to n-alkanes, is a useful parameter for its identification in GC analysis. For this compound, the standard non-polar Kovats retention index is reported to be in the range of 1314.5 to 1321.7. nih.gov
High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another valuable tool for the analysis of this compound, particularly for less volatile impurities or for samples that are not suitable for GC analysis. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common approach for its separation and quantification. sielc.com Detection is typically achieved using a UV detector, monitoring at a wavelength where the compound exhibits significant absorbance.
Table 4: General Chromatographic Conditions for the Analysis of this compound
| Technique | Column Type | Mobile Phase/Carrier Gas | Detector |
|---|---|---|---|
| Gas Chromatography (GC) | Non-polar or medium-polarity capillary column | Inert gas (e.g., Helium, Nitrogen) | FID, MS |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18) | Acetonitrile/Water or Methanol/Water | UV |
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the trace analysis of volatile and semi-volatile organic compounds like this compound. Its high sensitivity and the definitive identification capabilities of mass spectrometry make it an invaluable tool for detecting minute quantities of this compound. The methodology involves the separation of this compound from other components in a sample mixture by gas chromatography, followed by detection and identification by mass spectrometry.
In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its preliminary identification.
Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for this compound, allowing for its unambiguous identification and quantification even at trace levels. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte, significantly improving the signal-to-noise ratio.
Table 1: Illustrative GC-MS Parameters for the Analysis of Chlorinated Organic Compounds
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Mode | Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) |
| Characteristic Ions (m/z) | 159, 161, 125, 89 |
This table presents typical starting parameters for the analysis of chlorinated organic compounds and may require optimization for specific instrumentation and applications.
Research on related chlorinated compounds, such as benzyl chloride, has demonstrated the effectiveness of GC-MS for their determination in various matrices, including food and environmental samples. nih.gov These established methods provide a strong foundation for developing and validating a robust GC-MS protocol for the trace analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. In the context of this compound, HPLC is particularly valuable for assessing its purity and for quantifying its concentration in reaction mixtures and final products.
The principle of HPLC involves the separation of components in a liquid sample by passing it through a column packed with a stationary phase. The separation is achieved based on the differential interactions of the analytes with the stationary and mobile phases. For a moderately polar compound like this compound, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).
Detection in HPLC is typically performed using an ultraviolet (UV) detector, as the benzene ring in this compound absorbs UV light. The wavelength of maximum absorbance for the compound is selected to ensure high sensitivity. The retention time of the compound under specific chromatographic conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate quantification when calibrated with standards.
Table 2: Representative HPLC Conditions for the Analysis of Benzyl Chloride Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV-Vis at a specific wavelength (e.g., 220 nm) |
| Injection Volume | 10-20 µL |
These are general conditions and should be optimized for the specific analysis of this compound.
Studies on the determination of benzyl chloride in drug substances have successfully utilized HPLC, demonstrating its suitability for quality control applications. jocpr.comjocpr.com Such methods can be readily adapted for the purity assessment and quantification of this compound, ensuring the quality and consistency of the final product. oup.comresearchgate.net
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is exceptionally useful for monitoring the progress of chemical reactions and for the qualitative screening of samples. libretexts.org In the synthesis of this compound, TLC can be employed to track the consumption of the starting material (2,4-dichlorotoluene) and the formation of the desired product.
TLC involves spotting a small amount of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture (the mobile phase). The mobile phase ascends the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and their interaction with the stationary phase.
After the solvent front has moved a sufficient distance, the plate is removed, dried, and the separated spots are visualized. Since this compound contains a chromophore, the spots can often be visualized under UV light. The position of each spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting material and a pure sample of the product, the progress of the reaction can be qualitatively assessed. youtube.com The disappearance of the starting material spot and the appearance and intensification of the product spot indicate the progression of the reaction. libretexts.orgthieme.de
Table 3: Typical TLC System for Monitoring the Synthesis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |
| Mobile Phase | A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The ratio is optimized to achieve good separation. |
| Visualization | UV light at 254 nm |
The mobile phase composition is a critical parameter that needs to be optimized to achieve the desired separation.
Advanced Analytical Approaches for this compound
Beyond the standard chromatographic techniques, advanced analytical methods can provide deeper insights into the electrochemical properties of this compound and enable its quantification in complex matrices.
Electrochemical Methods (e.g., Differential Pulse Voltammetry, Cyclic Voltammetry, Electrochemical Impedance Spectroscopy)
Electrochemical methods offer a sensitive and often cost-effective approach to the analysis of electroactive compounds. wikipedia.org While specific applications for this compound are not extensively documented, the principles of these techniques can be applied to its analysis based on the electrochemical behavior of similar halogenated aromatic compounds. researchgate.net
Differential Pulse Voltammetry (DPV): DPV is a highly sensitive voltammetric technique that can be used for the quantitative analysis of organic compounds. It involves applying a series of potential pulses of increasing amplitude superimposed on a linear potential ramp. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This technique can be used to determine the reduction potential of the carbon-chlorine bonds in this compound.
Cyclic Voltammetry (CV): CV is a powerful technique for studying the redox behavior of chemical species. libretexts.orgossila.com It involves cycling the potential of an electrode and measuring the resulting current. A cyclic voltammogram can provide information about the reduction and oxidation potentials of this compound, the stability of its redox products, and the kinetics of the electron transfer reactions. wikipedia.orgresearchgate.net For instance, the reductive cleavage of the carbon-chlorine bonds can be investigated using this technique. blucher.com.br
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that probes the electrical properties of a system by applying a small amplitude AC potential at different frequencies and measuring the resulting current. nih.gov While less common for direct quantification, EIS could be used to study the interaction of this compound with electrode surfaces or to investigate the properties of films or coatings where this compound might be present. scilit.commdpi.comdtic.milresearchgate.net
Table 4: Potential Electrochemical Parameters for the Analysis of Halogenated Aromatic Compounds
| Technique | Key Parameters and Information Obtained |
| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep): Related to the reduction potential of the C-Cl bond. Peak Current (Ip): Proportional to the concentration of the analyte. |
| Cyclic Voltammetry (CV) | Cathodic Peak Potential (Epc): Potential at which reduction occurs. Anodic Peak Potential (Epa): Potential at which oxidation of the reduced species occurs. Peak Current Ratio (Ipa/Ipc): Indicates the reversibility of the redox process. |
| Electrochemical Impedance Spectroscopy (EIS) | Nyquist and Bode Plots: Provide information on charge transfer resistance, double-layer capacitance, and diffusion processes. |
These parameters would need to be determined experimentally for this compound.
The electrochemical reduction of benzyl chlorides has been a subject of study, and these findings can serve as a guide for developing analytical methods for this compound. acs.org
Quantitative Analytical Methodologies for Environmental and Biological Matrices
The detection and quantification of this compound in environmental and biological samples are essential for monitoring its potential distribution and impact. While specific methods for this compound are not widely established, methodologies developed for similar chlorinated organic compounds can be adapted.
For environmental matrices such as water and soil, the analytical procedure typically involves several steps:
Sample Collection and Preparation: This is a critical step to ensure the representativeness of the sample and to minimize analyte loss.
Extraction: The target analyte is extracted from the sample matrix using a suitable solvent. For water samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed. For soil and sediment samples, techniques like Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) are common.
Cleanup/Purification: The crude extract is often cleaned up to remove interfering co-extractives that could affect the subsequent analysis. This can be achieved using techniques like column chromatography or solid-phase extraction.
Concentration: The cleaned-up extract is concentrated to a smaller volume to increase the analyte concentration and improve the detection limits.
Analysis: The final extract is analyzed using a sensitive and selective analytical technique, most commonly GC-MS due to its ability to handle complex matrices and provide definitive identification. usgs.govthermofisher.com
For biological matrices , the sample preparation is generally more complex due to the presence of high levels of proteins, lipids, and other endogenous substances. The general workflow is similar to that for environmental samples but may require more rigorous extraction and cleanup procedures.
Table 5: Potential Methodologies for the Analysis of this compound in Environmental Samples
| Matrix | Extraction Technique | Cleanup Technique | Analytical Technique |
| Water | Liquid-Liquid Extraction (LLE) with a nonpolar solvent (e.g., dichloromethane (B109758) or hexane) or Solid-Phase Extraction (SPE) with a C18 sorbent. | SPE or Florisil column chromatography. | GC-MS or HPLC-UV. |
| Soil/Sediment | Soxhlet extraction, Ultrasonic extraction, or Accelerated Solvent Extraction (ASE) with a suitable solvent mixture (e.g., hexane/acetone). | Gel Permeation Chromatography (GPC) to remove high molecular weight interferences, followed by silica gel or Florisil column chromatography. | GC-MS. |
The development of quantitative methods for the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil and water provides valuable insights into suitable extraction and analysis strategies that could be adapted for this compound. researchgate.netscielo.brscielo.org.za
Computational Chemistry and Structure Activity Relationships of 2,4 Dichlorobenzyl Chloride
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are fundamental to predicting the behavior of molecules based on the principles of quantum mechanics. These methods model the electronic structure to derive properties such as energy, geometry, and reactivity.
Density Functional Theory (DFT) has become a prevalent computational method for modeling the electronic structure of molecules due to its balance of accuracy and efficiency. chemrxiv.orggrowingscience.com DFT calculations focus on the electron density, a function of three spatial coordinates, to determine the ground state energy and other properties of a system. nih.gov This approach is used to derive a range of conceptual indices that help in understanding and predicting chemical behavior. chemrxiv.orgnih.gov
For a molecule such as 2,4-dichlorobenzyl chloride, DFT can be used to calculate key descriptors of reactivity and stability:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. growingscience.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. growingscience.com The energy gap between HOMO and LUMO is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. growingscience.com
Electrostatic Potential: This property is used to visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are prone to chemical attack.
Reactivity Descriptors: Conceptual DFT provides a framework for defining global reactivity indices like chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω). nih.govnih.gov These indices offer a quantitative measure of a molecule's stability and reactivity in chemical processes. nih.govnih.gov
Ab initio (from first principles) quantum chemistry methods solve the Schrödinger equation without empirical parameters, offering high accuracy for molecular properties. These methods are particularly useful for calculating bond dissociation energies (BDEs) and the energetics of chemical reactions. The BDE is the standard enthalpy change when a bond is broken by homolysis, providing a direct measure of bond strength. wikipedia.org
The calculation of reaction energetics involves determining the enthalpy change (ΔH) for a reaction, which can be estimated using the BDEs of the bonds broken in the reactants and the bonds formed in the products. youtube.com The formula is:
ΔHreaction = Σ (BDEs of bonds broken) - Σ (BDEs of bonds formed) youtube.com
Breaking bonds is an endothermic process (requires energy), while forming bonds is an exothermic process (releases energy). youtube.com High-level ab initio protocols, such as W1w, can provide benchmark-quality BDEs with high accuracy. mongoliajol.info For this compound, ab initio calculations could be used to determine the BDE for the benzylic C-Cl bond, which is critical to its reactivity as a benzylating agent. These calculations would provide precise energy values for its dissociation into a 2,4-dichlorobenzyl radical and a chlorine radical.
While specific ab initio BDE calculations for this compound were not found, Table 1 provides average BDE values for relevant bond types to illustrate the principles of reaction energetic calculations. wikipedia.orgyoutube.com
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-H (in methane) | 439 |
| C-Cl (in CCl4) | 339 |
| H-Cl | 432 |
| Cl-Cl | 239 |
This table presents generalized, average bond dissociation energies for illustrative purposes. Specific computational studies are required to determine the exact BDEs for this compound.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide insight into the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. acgpubs.orgresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site.
While docking studies on this compound itself are uncommon due to its reactive nature, numerous studies have been performed on its more stable derivatives. These studies reveal how the 2,4-dichlorobenzyl moiety contributes to ligand-protein interactions.
2,4-Dichlorobenzylamide Derivatives as sEH Inhibitors: A study on amide-based inhibitors of soluble epoxide hydrolase (sEH) incorporated the 2,4-dichlorobenzyl group. acgpubs.org Molecular docking revealed that this moiety was involved in key interactions within the sEH active site, including hydrogen bonds with residues like Asp335, Tyr383, and Tyr466, and π–π stacking with His524. acgpubs.org
2,4-Dichlorobenzoic Acid Derivatives as Antimicrobial Agents: In a study of 2,4-dichlorobenzoic acid derivatives, molecular modeling showed that the compounds interact with the active site of the target protein (PDB: 1aj0) through hydrophobic, hydrogen bonding, and Van der Waals interactions. researchgate.net
The key interactions for derivatives containing the 2,4-dichlorobenzyl group are summarized in the table below.
| Derivative Class | Target Protein | Key Interacting Residues | Types of Interaction |
| 2,4-Dichlorobenzylamides acgpubs.org | Soluble Epoxide Hydrolase (sEH) | Asp335, Tyr383, Tyr466, His524 | Hydrogen Bonding, π–π Stacking |
| 2,4-Dichlorobenzoic Acids researchgate.net | Glucosamine-6-phosphate synthase | Not specified | Hydrophobic, Hydrogen Bonding, Van der Waals |
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule and their relative energies. For a flexible molecule like this compound, rotation around the C-C single bond connecting the chloromethyl group to the benzene (B151609) ring is possible. Conformational analysis can identify the most stable (lowest energy) conformation.
Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on the fluctuations and conformational changes of molecules. mdpi.com MD simulations are used to study the dynamic stability of ligand-protein complexes and to understand how protein flexibility affects ligand binding. mdpi.com For derivatives of this compound, MD simulations could be used to assess the stability of the interactions predicted by molecular docking and to observe how the 2,4-dichlorobenzyl group moves within the binding pocket over time. mdpi.com
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comphyschemres.org QSAR models use calculated molecular descriptors—numerical values that encode structural, physical, or chemical properties—to predict the activity of new, untested compounds. mdpi.com
QSAR studies have been applied to derivatives of this compound to understand the structural requirements for their antimicrobial activity.
Study on 2,4-Dichlorobenzoic Acid Derivatives: A QSAR study on antimicrobial derivatives of 2,4-dichlorobenzoic acid identified molar refractivity and the Balaban index (J) as key parameters controlling their biological potential. researchgate.net This suggests that both steric bulk/polarizability and the topological structure of the molecule are important for activity.
Study on 2,4-Disubstituted Thiazoles: In another study on thiazole (B1198619) derivatives, QSAR models indicated that the molecular connectivity index (2χv) and Kier's shape index (kα3) were crucial for antimicrobial activity. japsonline.com These descriptors relate to the degree of branching and the shape of the molecule, respectively, highlighting their importance for interaction with microbial targets. japsonline.com
The table below summarizes important descriptors identified in QSAR studies of related compounds.
| Derivative Class | Biological Activity | Key QSAR Descriptors | Implied Importance |
| 2,4-Dichlorobenzoic Acids researchgate.net | Antimicrobial | Molar Refractivity, Balaban Index (J) | Molecular size, polarizability, and topology |
| 2,4-Disubstituted Thiazoles japsonline.com | Antimicrobial | Molecular Connectivity Index (2χv), Kier's Shape Index (kα3) | Molecular branching and shape |
Cheminformatics applies these computational methods to manage and analyze large datasets of chemical information, aiding in the design of new molecules with desired properties.
Prediction of Biological Activities (e.g., Antimicrobial, Anticancer)
While specific, comprehensive QSAR models predicting the antimicrobial and anticancer activities of this compound are not extensively detailed in publicly available literature, predictions can be inferred from its structural relationship to other bioactive compounds and the application of general predictive models.
Antimicrobial Activity: this compound is a structural precursor to 2,4-dichlorobenzyl alcohol, a known antiseptic agent. nih.gov Computational models and QSAR studies often correlate antimicrobial potential with specific physicochemical properties and structural motifs. researchgate.netbiorxiv.org For chlorinated aromatic compounds, factors such as lipophilicity (logP), electronic properties (e.g., Hammett constants), and steric parameters are key descriptors in predictive models. researchgate.net The presence of the dichlorinated benzene ring and the reactive benzyl (B1604629) chloride moiety in this compound suggests a high potential for interaction with biological macromolecules, a common feature of antimicrobial agents. Machine learning models trained on large datasets of compounds with known antibacterial properties can be used to predict the activity of new molecules, helping to filter commercial libraries for potential leads. biorxiv.org
Anticancer Activity: The prediction of anticancer activity is a significant area of computational drug discovery. mdpi.com Various in silico tools and models, such as the Antiproliferative Activity Predictor (AAP), have been developed to forecast the anticancer potential of small molecules against panels of human cancer cell lines like the NCI60. mdpi.comcam.ac.uk These models use molecular descriptors to identify structural features associated with cytotoxicity. scispace.com While direct predictions for this compound are not specifically published, related structures containing dichlorophenyl moieties have been investigated for anticancer properties. For instance, a study on 2-(3,4-dichlorophenyl)-4H-benzo[d] researchgate.netepa.govoxazin-4-one, synthesized from 3,4-dichlorobenzoyl chloride, demonstrated moderate cytotoxicity against the MCF-7 breast cancer cell line. pjps.pk The structural alerts within this compound, particularly its electrophilic nature, suggest a potential for alkylating biological nucleophiles like DNA and proteins, a mechanism shared by some anticancer agents.
Below is a table summarizing the predicted biological activities based on its structural characteristics and the activities of analogous compounds.
| Predicted Activity | Basis for Prediction | Key Molecular Descriptors |
| Antimicrobial | Structural precursor to known antiseptics (e.g., 2,4-dichlorobenzyl alcohol); Presence of lipophilic and reactive moieties. nih.govresearchgate.net | High Lipophilicity (XLogP3 ≈ 3.8), Electrophilic benzylic carbon, Dichlorophenyl group. nih.gov |
| Anticancer | Potential as an alkylating agent; Structural similarity to moieties found in other cytotoxic compounds. scispace.compjps.pk | Reactivity of the chloromethyl group, Aromatic system capable of intercalation or hydrophobic interactions. |
Environmental Fate and Transport Property Prediction
Computational models are widely used to predict how a chemical will behave in the environment, including its persistence, mobility, and potential for bioaccumulation. cdc.govscielo.br These predictions are essential for environmental risk assessment. researchgate.netwhiterose.ac.uk For this compound, various parameters can be estimated using software based on its chemical structure.
Soil Adsorption: The soil adsorption coefficient (Koc) indicates a chemical's tendency to bind to soil organic matter. A higher Koc suggests lower mobility in soil.
Bioconcentration: The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms.
Biodegradation: Predictive models can estimate the likelihood and rate of a chemical's degradation by microorganisms in the environment.
The following table presents computationally predicted environmental fate and transport properties for benzyl chloride, the parent compound, which provides an indication of the expected behavior of its chlorinated derivatives. Specific models for this compound would refine these estimates, likely showing increased persistence and soil adsorption due to the chlorine substituents.
| Property | Predicted Value (for Benzyl chloride) | Unit | Implication for Environmental Fate |
| Soil Adsorption Coeff. (Koc) | 87.5 | L/kg | Moderate mobility in soil. epa.gov |
| Bioconcentration Factor | 35.7 - 38.5 | L/kg | Low to moderate potential to bioaccumulate in aquatic organisms. epa.gov |
| Atmospheric Hydroxylation Rate | 2.88e-12 - 2.90e-12 | cm³/molecule·sec | Relatively rapid degradation in the atmosphere. epa.gov |
| Biodegradation Half-Life | 4.90 | days | Suggests non-persistence in environments with microbial activity. epa.gov |
Toxicological Endpoint Prediction (e.g., ADME Parameters)
In silico methods are integral to modern toxicology for predicting a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and other toxicological endpoints. biosolveit.depharmaweek.com These predictions help to identify potential liabilities early in the development of new chemicals or drugs.
Absorption: Parameters like lipophilicity (logP) and water solubility are key predictors of a compound's ability to be absorbed. The predicted XLogP3 value for this compound is 3.8, indicating high lipophilicity and a likelihood of good absorption across biological membranes. nih.gov
Distribution: The extent of a compound's distribution in the body, including its potential to cross the blood-brain barrier, can be estimated from its physicochemical properties.
Metabolism: Computational systems can predict likely sites of metabolic attack and the resulting metabolites. For this compound, metabolism would likely involve oxidation of the aromatic ring or hydrolysis of the chloromethyl group.
Excretion: The route and rate of excretion are influenced by factors such as water solubility and molecular weight.
The table below summarizes key computationally predicted ADME and toxicological parameters for this compound.
| Parameter | Predicted Value/Classification | Implication |
| Molecular Weight | 195.47 g/mol nih.gov | Complies with Lipinski's Rule of Five for drug-likeness. kaggle.com |
| Lipophilicity (XLogP3) | 3.8 nih.gov | High lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Aqueous Solubility (logS) | - | Expected to be low due to high lipophilicity. |
| Oral Toxicity (LD50) | Category 3 (Harmful if swallowed) nih.govnih.gov | Indicates significant acute oral toxicity. |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) nih.govcdhfinechemical.com | Predicted to be highly corrosive to skin and eyes. |
Structure-Property Relationships
Influence of Chlorination Pattern on Reactivity, Selectivity, and Biological Activity
The number and position of chlorine atoms on the benzene ring significantly influence the chemical and biological properties of benzyl chloride derivatives. The 2,4-dichloro substitution pattern imparts specific characteristics to the molecule compared to the parent benzyl chloride or other isomers.
Reactivity and Selectivity: The chlorine atoms are electron-withdrawing groups, which affect the electron density of the benzene ring and the reactivity of the benzylic carbon.
Inductive vs. Resonance Effects: Chlorine atoms exert a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The net effect is deactivation of the aromatic ring towards electrophilic substitution.
Benzylic Reactivity: The primary site of reactivity for this compound is the benzylic carbon of the chloromethyl group. This carbon is susceptible to nucleophilic substitution (SN1 and SN2 reactions). The electron-withdrawing nature of the ring chlorines can slightly destabilize the benzylic carbocation intermediate that would form in an SN1 reaction, potentially slowing this pathway compared to unsubstituted benzyl chloride. quora.com However, the high reactivity is largely retained because the chlorine is attached to a benzylic carbon, which readily forms a resonance-stabilized carbocation. quora.com
Selectivity in Aromatic Substitution: If further electrophilic substitution on the ring were to occur, the directing effects of the existing substituents would control the position of the incoming group. Both chlorine atoms are ortho-, para-directing, while the chloromethyl group is weakly deactivating and also ortho-, para-directing. The positions on the ring are sterically and electronically distinct, leading to specific regioselectivity in further reactions.
Biological Activity: The chlorination pattern is a critical determinant of biological activity. A study comparing the reactivity and mutagenicity of benzyl chloride and its derivatives found that substituents on the ring altered these properties significantly. nih.gov For example, an electron-donating group like p-methyl increased reactivity, while the electron-withdrawing p-nitro group decreased chemical reactivity but greatly increased mutagenic potency in bacteria. nih.gov This highlights that biological activity is not solely dependent on simple alkylating reactivity but also on how the molecule interacts with and is processed by biological systems. The lipophilicity conferred by the two chlorine atoms in the 2,4-position likely enhances membrane transport and distribution to target sites compared to the less chlorinated parent compound.
The following table provides a comparison of properties based on the chlorination pattern.
| Compound | Key Structural Feature | Effect on Chemical Reactivity (SN1) | Predicted Effect on Biological Activity |
| Benzyl chloride | Unsubstituted phenyl ring | Forms a stable, resonance-delocalized benzylic carbocation. quora.com | Baseline activity; serves as a reference. |
| This compound | Two electron-withdrawing Cl atoms on the ring | Ring deactivation; slight destabilization of the benzylic carbocation compared to benzyl chloride. nih.gov | Increased lipophilicity may enhance cell uptake; altered electronic profile affects binding to biological targets. |
| 3,4-Dichlorobenzyl chloride | Two electron-withdrawing Cl atoms on the ring | Similar electronic effect to the 2,4-isomer, with minor differences due to positional isomerism. | Subtle changes in steric and electronic properties compared to the 2,4-isomer could lead to different target selectivity and potency. |
| p-Nitrobenzyl chloride | Strong electron-withdrawing nitro group | Significant destabilization of the benzylic carbocation, reducing chemical reactivity. nih.gov | Lower chemical reactivity but significantly higher mutagenic activity, possibly due to metabolic activation. nih.gov |
Future Research Directions and Challenges in 2,4 Dichlorobenzyl Chloride Studies
Development of Sustainable Synthetic Pathways with Reduced Environmental Footprint
Traditional synthesis routes for 2,4-Dichlorobenzyl chloride and related compounds often involve multi-step processes that may utilize hazardous reagents and generate significant waste. google.comgoogle.com A primary challenge for future research is the development of "green" synthetic methodologies that improve efficiency and minimize environmental impact. This involves exploring alternative reagents, recyclable catalysts, and processes that reduce energy consumption and the formation of byproducts. google.compatsnap.com The principles of green chemistry, such as waste prevention and atom economy, serve as a guiding framework for this research. uniroma1.it
Current methods, such as the photochlorination of 2,4-dichlorotoluene (B165549), have been optimized to increase conversion rates and simplify purification, thereby reducing byproducts like 2,4-dichlorobenzylidene dichloride. patsnap.com However, the pursuit of more sustainable pathways remains critical. Future research will likely focus on moving away from traditional batch processing to continuous-flow systems, which can offer better control, improved safety, and reduced waste. uniroma1.it The evaluation of synthetic routes using metrics like the E-factor (Environmental Factor), which quantifies waste generation, will be crucial in comparing the sustainability of new methodologies against existing ones. rsc.org
| Aspect | Current/Traditional Methods | Future Sustainable Directions |
|---|---|---|
| Catalysts | Use of catalysts like iron trichloride (B1173362) or aluminum chloride. google.comgoogle.com | Development of recyclable, solid-supported, or biocatalytic systems. google.comresearchgate.net |
| Reagents | Reliance on conventional chlorinating agents. google.compatsnap.com | Exploration of greener chlorinating agents and solvent-free reaction conditions. uniroma1.it |
| Process | Batch processing with multi-step purification. patsnap.com | Adoption of continuous-flow manufacturing and in-line process monitoring. uniroma1.it |
| Waste | Generation of byproducts and "three wastes". google.compatsnap.com | Minimization of waste streams, aiming for higher atom economy and lower E-factors. rsc.org |
Exploration of Novel Catalytic Systems for Enhanced Chemical Transformations
Catalysis is central to the synthesis and functionalization of this compound. Future research is aimed at discovering and implementing novel catalytic systems that offer higher selectivity, efficiency, and reusability. While catalysts like azodiisobutyronitrile and triethanolamine (B1662121) are used in its synthesis patsnap.com, there is a significant opportunity to explore more advanced systems.
Research into phase-transfer catalysts, which have proven effective for related compounds, could lead to improved reaction rates and yields in a two-phase medium. researchgate.net Furthermore, the development of cooperative catalytic systems, such as the combination of zirconocene and photoredox catalysis, opens new avenues for activating the C–Cl bond under mild conditions for subsequent reactions. nih.govchemrxiv.org The exploration of Lewis base-catalyzed reactions also presents a metal-free alternative for specific transformations. nih.gov A significant challenge is the translation of these novel catalytic discoveries from laboratory-scale experiments to robust, scalable industrial processes. High-throughput experimentation will be a key tool in accelerating the discovery of optimal catalysts and reaction conditions. researchgate.net
Design and Synthesis of Advanced this compound Derivatives for Emerging Applications
This compound serves as a foundational building block for a wide range of functional molecules. multichemindia.com It is a starting reagent for synthesizing novel 1,2,4-triazolium derivatives that have shown antibacterial and antifungal activities. chemicalbook.com Future research will focus on the rational design and synthesis of new derivatives with enhanced or entirely new properties for emerging applications.
Key areas for the development of advanced derivatives include:
Pharmaceuticals: Designing molecules where the 2,4-dichlorobenzyl group is installed to modify the bioactivity or lipophilicity of drug candidates. multichemindia.com
Agrochemicals: Creating next-generation pesticides, fungicides, and bactericides with improved efficacy, target specificity, and reduced environmental persistence. multichemindia.com
Materials Science: Incorporating the 2,4-dichlorobenzyl moiety into polymers and coatings to enhance properties such as thermal stability, flame retardancy, or resistance to UV degradation and microbial growth. multichemindia.com
Comprehensive Environmental Risk Assessment and Development of Remediation Strategies
While some data suggests that this compound is not considered persistent, bioaccumulative, and toxic (PBT) cdhfinechemical.comchemicalbook.com, it is classified as very toxic to aquatic life with long-lasting effects. thermofisher.com A significant research challenge is to conduct a comprehensive environmental risk assessment that models its fate and transport in various environmental compartments, such as soil and water systems. This includes studying its sorption, mobility, and biodegradation pathways, similar to assessments performed for other biocidal compounds. nih.gov
A critical future direction is the development of effective remediation strategies for potential contamination. Research into advanced oxidation processes (AOPs), which have shown promise for other chlorinated solvents, could be adapted for the degradation of this compound. mdpi.com Other potential strategies that warrant investigation include bioremediation using specialized microorganisms, phytoremediation, and adsorption onto novel materials. mdpi.comnih.gov
| Strategy | Principle | Research Focus |
|---|---|---|
| Advanced Oxidation Processes (AOPs) | Degradation via highly reactive species like hydroxyl or sulfate radicals. mdpi.com | Investigating persulfate activation, photocatalysis, and Fenton-like reactions. |
| Bioremediation | Use of microorganisms to break down the compound. nih.gov | Isolating and engineering microbes with metabolic pathways for dechlorination. |
| Adsorption | Binding of the compound to the surface of a material. mdpi.com | Developing high-capacity, selective adsorbents like activated carbon or novel nanofibers. |
| Phytoremediation | Use of plants to remove, contain, or degrade contaminants. mdpi.com | Identifying plant species capable of uptake and metabolization of chlorinated organic compounds. |
In-depth Toxicological and Mechanistic Studies for Refined Human Health Risk Assessment
Current safety data indicates that this compound is corrosive, causing severe skin burns and eye damage. multichemindia.com Furthermore, it is suspected of causing cancer. While a human health risk assessment has been conducted for the related compound 2,4-D regulations.gov, there is a need for more in-depth toxicological studies specifically on this compound to refine human health risk assessments.
Future research must focus on elucidating the specific mechanisms of its toxicity. Studies on the related compound 2,4-dichlorobenzyl alcohol have shown it to be an irritant that can cause liver changes and prenatal developmental toxicity in animal models. europa.eumedchemexpress.com Mechanistic studies for this compound should investigate its metabolic pathways, the formation of reactive intermediates, and its interactions with cellular macromolecules to understand the basis for its corrosive and potential carcinogenic effects. This will allow for a more accurate assessment of risks associated with chronic and occupational exposure. multichemindia.com
Advancements in Analytical Techniques for Ultra-Trace Detection and Speciation
The ability to detect and quantify this compound at very low concentrations is essential for environmental monitoring, process control, and toxicological research. While standard chromatographic techniques are used for analysis google.com, future challenges lie in developing methods for ultra-trace detection in complex matrices like wastewater, soil, and biological tissues.
Leveraging Artificial Intelligence and Machine Learning in Compound Research and Development
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and development of chemical compounds. For this compound, these computational tools present several opportunities:
Predictive Toxicology: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity and environmental fate of new derivatives before they are synthesized, thus guiding the design of safer chemicals.
Synthesis Optimization: Using AI algorithms to analyze vast datasets from high-throughput experiments to rapidly identify optimal reaction conditions, catalysts, and synthetic pathways, accelerating the development of sustainable manufacturing processes. researchgate.net
Novel Derivative Design: Employing generative models to design novel molecules based on the this compound scaffold with desired properties for specific applications in medicine or agriculture.
Data Analysis: Applying machine learning to interpret complex data from advanced analytical techniques and toxicological studies to identify patterns and mechanisms that may not be apparent through traditional analysis.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
